molecular formula C8H5BrF2O B2740857 2-Bromo-6-(difluoromethyl)benzaldehyde CAS No. 1780690-95-0

2-Bromo-6-(difluoromethyl)benzaldehyde

Cat. No.: B2740857
CAS No.: 1780690-95-0
M. Wt: 235.028
InChI Key: LCKHECRYEOANSH-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.028. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(difluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(difluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKHECRYEOANSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-(difluoromethyl)benzaldehyde physical properties and solubility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromo-6-(difluoromethyl)benzaldehyde (CAS: 1780690-95-0), a specialized fluorinated building block used in medicinal chemistry for structure-activity relationship (SAR) optimization.

CAS: 1780690-95-0 | Formula: C₈H₅BrF₂O | MW: 235.03 g/mol

Part 1: Executive Summary & Strategic Utility

In modern drug discovery, the difluoromethyl (CF₂H) group is not merely a lipophilic spacer but a functional "lipophilic hydrogen bond donor."[1] Unlike the chemically inert trifluoromethyl (CF₃) group, the CF₂H proton is sufficiently acidic (due to the electron-withdrawing fluorine atoms) to act as a weak hydrogen bond donor.

2-Bromo-6-(difluoromethyl)benzaldehyde is a high-value scaffold because it offers three orthogonal handles for diversification:

  • The Aldehyde (-CHO): Ready for condensation reactions (reductive amination, Wittig/Horner-Wadsworth-Emmons).

  • The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

  • The Difluoromethyl (-CF₂H): A bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability while maintaining H-bond interactions.

Part 2: Physical Properties & Characterization

As a specialized research chemical, experimental physical data for this specific isomer is often proprietary or not widely published in open literature. The values below represent a synthesis of calculated physicochemical descriptors and extrapolated data from close structural analogs (e.g., 2-bromo-6-fluorobenzaldehyde).

Physicochemical Data Matrix
PropertyValue / RangeConfidence LevelAnalysis
Molecular Weight 235.03 g/mol ExactMonoisotopic mass: 233.949 g/mol .
Physical State Low-Melting Solid or Viscous Oil High (Predicted)Analogs like 2-bromo-6-fluorobenzaldehyde melt at 43–47°C. The bulkier CF₂H group may disrupt crystal packing, potentially lowering the MP or creating a semi-solid.
Boiling Point 245°C – 260°C (at 760 mmHg)Medium (Predicted)Expect boiling at ~100–110°C under reduced pressure (1–2 mmHg).
LogP (Octanol/Water) 2.6 ± 0.4 High (Calculated)Highly lipophilic. The CF₂H group contributes significantly to lipophilicity but less than a CF₃ group.
H-Bond Donors 1 (The CF₂H proton)HighUnique feature of the difluoromethyl group.
H-Bond Acceptors 3 (O, F, F)HighThe carbonyl oxygen and two fluorine atoms.
Polar Surface Area ~17 ŲHighLow PSA indicates good potential for membrane permeability.
Stability Profile
  • Oxidation Sensitivity: The aldehyde moiety is susceptible to air oxidation to the corresponding benzoic acid (2-bromo-6-(difluoromethyl)benzoic acid). Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory.

  • Light Sensitivity: Halogenated benzaldehydes can undergo radical decomposition under UV light. Store in amber vials.

Part 3: Solubility & Handling Protocol

The solubility profile of 2-Bromo-6-(difluoromethyl)benzaldehyde is dictated by its lipophilic halogenated core. It follows the "like dissolves like" principle but requires specific handling due to its reactivity.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Chloroform.

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile (may require sonication).

  • Insoluble: Water, aqueous buffers (pH 2–10).

Experimental Protocol: Self-Validating Solubility Determination

Use this workflow to determine the precise solubility limit for your specific batch, as purity levels can affect saturation points.

Reagents: HPLC-grade solvent (DCM or DMSO). Equipment: Class A volumetric flask, analytical balance, sonicator.

  • Gravimetric Preparation: Weigh exactly 10.0 mg of the compound into a 2 mL clear glass vial.

  • Stepwise Addition: Add solvent in 50 µL increments using a calibrated micropipette.

  • Energy Input: Vortex for 30 seconds after each addition. If solid persists, sonicate for 1 minute at ambient temperature (avoid heat to prevent degradation).

  • Visual Validation: Hold the vial against a black background (to see white crystals) and a white background (to see particulates).

  • Calculation: Solubility (

    
    ) in mg/mL = 
    
    
    
    .
    • Target: If

      
       mL (S > 100 mg/mL), the compound is "freely soluble."
      
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: 2-Bromo-6-(difluoromethyl)benzaldehyde Application Intended Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Analysis Analytical (HPLC/NMR) Application->Analysis NonPolar Non-Polar/Aprotic Required? Synthesis->NonPolar NMR NMR Solvent Selection Analysis->NMR DCM_THF Use DCM, THF, or Toluene (High Solubility) NonPolar->DCM_THF Yes Polar Polar/Protic Allowed? NonPolar->Polar No DMSO_MeCN Use DMSO or MeCN (Avoid MeOH if aldehyde reactive) Polar->DMSO_MeCN CDCl3 CDCl3 (Standard) NMR->CDCl3 DMSO_d6 DMSO-d6 (If peaks overlap) NMR->DMSO_d6

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Part 4: Synthesis & Reactivity Context[2]

Understanding the synthesis of this building block elucidates its impurity profile. It is typically accessed via radical difluorination or metal-halogen exchange pathways, which can leave trace regioisomers.

Primary Reactivity Pathways
  • Aldehyde Condensation: The steric bulk of the ortho-bromo and ortho-difluoromethyl groups creates a "steric tunnel" around the carbonyl. Nucleophilic attack (e.g., by amines) may require elevated temperatures or Lewis acid catalysis compared to unsubstituted benzaldehyde.

  • Suzuki-Miyaura Coupling: The C-Br bond is activated. However, the adjacent CF₂H group can coordinate with Palladium, potentially influencing the catalytic cycle. Utilizing bulky phosphine ligands (e.g., XPhos, SPhos) is recommended to overcome steric hindrance.

Visualization: Reactivity Map

This diagram maps the chemical space accessible from this scaffold.

ReactivityMap Core 2-Bromo-6-(difluoromethyl) benzaldehyde AldehydePath Aldehyde Condensations Core->AldehydePath NaBH(OAc)3 / R-NH2 BromidePath C-Br Cross-Coupling Core->BromidePath Pd(0) / Ar-B(OH)2 CF2HPath CF2H Bioisosterism Core->CF2HPath SAR Optimization Amines Reductive Amination (Benzylamines) AldehydePath->Amines Biaryls Suzuki Coupling (Biaryl Scaffolds) BromidePath->Biaryls H_Bond Lipophilic H-Bond Donor (Target Binding) CF2HPath->H_Bond

Caption: Orthogonal reactivity handles allowing simultaneous scaffold extension and property tuning.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1780690-95-0. Retrieved from [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry. (Contextual grounding for CF₂H properties).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Validation of CF₂H as a bioisostere).

Sources

Molecular weight and formula of 2-Bromo-6-(difluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Medicinal Chemistry & Bioisosteric Design [1]

Executive Summary

In the landscape of modern drug discovery, 2-Bromo-6-(difluoromethyl)benzaldehyde (CAS: 1780690-95-0) represents a "privileged structure" due to its unique substitution pattern.[1] It combines three distinct chemical handles: an electrophilic aldehyde, a reactive aryl bromide, and a lipophilic hydrogen-bond donor (the difluoromethyl group).

This guide dissects the physicochemical profile, synthetic accessibility, and strategic utility of this molecule. It is designed for medicinal chemists seeking to exploit the difluoromethyl (-CHF₂) group as a bioisostere for hydroxyl (-OH) or thiol (-SH) moieties, offering improved metabolic stability and membrane permeability while maintaining hydrogen-bond donor capability.

Part 1: Physicochemical Profile

The molecular architecture of 2-Bromo-6-(difluoromethyl)benzaldehyde is defined by the steric crowding of the aldehyde group, flanked by the bulky bromine and the difluoromethyl group. This "ortho-ortho" disubstitution pattern influences both its rotational barriers and its reactivity profile.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 2-Bromo-6-(difluoromethyl)benzaldehyde
CAS Number 1780690-95-0 Verified Identifier
Molecular Formula C₈H₅BrF₂O
Molecular Weight 235.03 g/mol Calculated (Br isotope avg)
Exact Mass 233.949 g/mol Based on ⁷⁹Br
Physical State Solid (Low melting point)Typically off-white to pale yellow
Solubility DCM, THF, Ethyl AcetatePoor water solubility
LogP (Predicted) ~2.5 - 2.8Lipophilic character dominates
H-Bond Donor 1 (Weak)Via C-H of -CHF₂ group
Part 2: Synthetic Methodology (The DoM Strategy)

Synthesizing "1,2,3-trisubstituted" benzene rings is notoriously difficult due to regioselectivity issues. For 2-Bromo-6-(difluoromethyl)benzaldehyde, a classical electrophilic aromatic substitution is unfeasible.

The Expert Solution: The most reliable route utilizes Directed Ortho Metalation (DoM) .[1] We utilize the acidity of the proton located between the bromine and the difluoromethyl group on the precursor 1-bromo-3-(difluoromethyl)benzene .

Mechanistic Rationale
  • Precursor Selection: 1-bromo-3-(difluoromethyl)benzene possesses two directing groups (Br and CHF₂).

  • Base Selection: We employ LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) rather than LDA. LiTMP is more sterically hindered and less nucleophilic, preventing nucleophilic attack on the aromatic ring or the bromine (halogen dance).

  • Regiocontrol: The position between the Br and CHF₂ (C2) is thermodynamically and kinetically favored for deprotonation due to the combined inductive electron-withdrawing effects (-I) of both groups.[1]

Experimental Protocol: DoM Formylation

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Reagents:

  • 1-Bromo-3-(difluoromethyl)benzene (1.0 eq)[1]

  • LiTMP (1.2 eq, generated in situ from TMP and n-BuLi)

  • DMF (Dimethylformamide, 1.5 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Base Generation: In a flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF at -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 mins to form LiTMP.

  • Metalation: Add a solution of 1-bromo-3-(difluoromethyl)benzene (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. Maintain internal temperature below -70°C.

    • Observation: The solution may darken, indicating the formation of the lithiated species.

    • Time: Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (1.5 eq) rapid-dropwise. The electrophile must be in excess to prevent side reactions.

  • Quench: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

SynthesisPath Precursor 1-Bromo-3- (difluoromethyl)benzene Intermediate Lithiated Species (Directed Ortho Metalation) Precursor->Intermediate Deprotonation (Regioselective) Base LiTMP (THF, -78°C) Base->Intermediate Product 2-Bromo-6-(difluoromethyl) benzaldehyde Intermediate->Product Nucleophilic Attack & Hydrolysis Electrophile DMF (Formyl Source) Electrophile->Product

Figure 1: Directed Ortho Metalation (DoM) strategy for regioselective synthesis.

Part 3: Functionalization & Reactivity

This molecule is a "linchpin" scaffold. The orthogonality of the functional groups allows for sequential modification without protecting groups.

  • Aldehyde (C-1): Ready for reductive amination (for amine libraries) or Wittig/Horner-Wadsworth-Emmons reactions (for chain extension).

  • Aryl Bromide (C-2): Excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] The position ortho to the aldehyde often accelerates oxidative addition due to coordination effects.

  • Difluoromethyl (C-6): Generally inert to standard coupling/reduction conditions, serving as a stable lipophilic anchor.[1]

Strategic Reactivity Map

Reactivity Core 2-Bromo-6-(difluoromethyl) benzaldehyde Suzuki Biaryl Scaffolds (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Amine Benzylamines (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 Styrene Styrenes/Acrylates (Wittig Reaction) Core->Styrene Ph3P=CH-R Heterocycle Indazoles/Quinazolines (Cyclization) Core->Heterocycle Hydrazine/Amidine

Figure 2: Divergent synthesis pathways utilizing orthogonal functional handles.[1]

Part 4: Safety & Handling (HSE)[1]

While specific toxicological data for this exact CAS is limited, handle as a potent electrophile and halogenated aromatic.

  • Hazard Statements (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.).

  • Storage: Store under inert gas (Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Spill Protocol: Absorb with vermiculite. Do not use water (immiscible).[5][6]

References
  • Sigma-Aldrich / Merck KGaA . Product Specification: 2-Bromo-6-(difluoromethyl)benzaldehyde (CAS 1780690-95-0).[1] Retrieved from [1]

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference for DoM methodology).
  • PubChem Database . Compound Summary: 2-Bromo-6-(difluoromethyl)benzaldehyde.[1][7] National Center for Biotechnology Information. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for -CHF₂ utility).

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-(difluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-(difluoromethyl)benzaldehyde is a key building block in medicinal chemistry, valued for its unique electronic properties and versatile reactivity in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo, difluoromethyl, and aldehyde functionalities on the aromatic ring offers multiple avenues for molecular elaboration. This in-depth technical guide provides a scientifically grounded overview of the most plausible and efficient synthetic strategy for this compound: the directed ortho-metalation of 1-bromo-3-(difluoromethyl)benzene, followed by formylation. The narrative delves into the mechanistic rationale, experimental protocols, and critical process parameters, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of 2-Bromo-6-(difluoromethyl)benzaldehyde in Drug Discovery

The difluoromethyl group (–CF₂H) has garnered significant attention in contemporary drug design. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methyl groups, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The presence of a bromine atom provides a handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments. The aldehyde functionality is a versatile precursor for the synthesis of a wide array of chemical entities, including amines, alcohols, and heterocycles. The unique substitution pattern of 2-bromo-6-(difluoromethyl)benzaldehyde, therefore, makes it a highly valuable intermediate for the construction of novel therapeutics.

Strategic Synthesis Design: Rationale for the Directed Ortho-Metalation Approach

Several synthetic routes to substituted benzaldehydes are known, including the Vilsmeier-Haack and Rieche formylation reactions.[2][3][4][5][6][7][8] However, these methods are generally most effective on electron-rich aromatic systems. The presence of the electron-withdrawing difluoromethyl group in the potential precursor, 1-bromo-3-(difluoromethyl)benzene, would likely render the aromatic ring less reactive towards electrophilic aromatic substitution.

A more robust and regioselective strategy is directed ortho-metalation (DoM) .[9][10] In this approach, a heteroatom-containing directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 1-bromo-3-(difluoromethyl)benzene, the bromine atom can act as a directing group for lithiation at the C2 position. Subsequent quenching of the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired location. This method offers high regioselectivity, a crucial advantage in multi-substituted aromatic systems.[11][12]

The proposed synthetic pathway is outlined below:

Synthetic_Pathway 1-Bromo-3-(difluoromethyl)benzene 1-Bromo-3-(difluoromethyl)benzene Aryllithium Intermediate Aryllithium Intermediate 1-Bromo-3-(difluoromethyl)benzene->Aryllithium Intermediate  n-BuLi or s-BuLi, THF, -78 °C 2-Bromo-6-(difluoromethyl)benzaldehyde 2-Bromo-6-(difluoromethyl)benzaldehyde Aryllithium Intermediate->2-Bromo-6-(difluoromethyl)benzaldehyde  1. DMF  2. H₃O⁺ workup Experimental_Workflow cluster_Preparation Preparation cluster_Lithiation Lithiation cluster_Formylation Formylation cluster_Workup Work-up and Purification A Dry glassware under vacuum or in an oven B Add 1-bromo-3-(difluoromethyl)benzene and anhydrous THF to the reaction flask A->B C Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar) B->C D Slowly add n-BuLi or s-BuLi solution dropwise C->D E Stir the mixture at -78 °C for 1-2 hours D->E F Add anhydrous DMF dropwise at -78 °C E->F G Allow the reaction to warm to room temperature and stir overnight F->G H Quench the reaction with saturated aq. NH₄Cl G->H I Extract with diethyl ether H->I J Wash the organic layer with water and brine I->J K Dry over MgSO₄ or Na₂SO₄, filter, and concentrate J->K L Purify by silica gel column chromatography K->L Reaction_Mechanism cluster_step1 Step 1: Directed Ortho-Metalation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination and Hydrolysis A 1-Bromo-3-(difluoromethyl)benzene B Aryllithium Intermediate A->B n-BuLi (complexation and deprotonation at ortho position) C Aryllithium Intermediate D Tetrahedral Intermediate C->D Attack on DMF carbonyl carbon E Tetrahedral Intermediate F Iminium Salt E->F Elimination of LiN(CH₃)₂ G 2-Bromo-6-(difluoromethyl)benzaldehyde F->G Aqueous workup (H₃O⁺)

Sources

Introduction: The Unique Challenge and Potential of Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Disubstituted Benzaldehyde Derivatives: Synthesis, Reactivity, and Applications

2,6-Disubstituted benzaldehyde derivatives represent a fascinating and synthetically challenging class of aromatic carbonyl compounds. Characterized by the presence of substituents flanking the aldehyde functional group, these molecules are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the unique interplay between the electronic nature of the substituents and the profound steric hindrance imposed upon the reactive carbonyl center. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core chemical principles governing these molecules, outlines modern synthetic strategies, and highlights their application in creating complex molecular architectures.

The presence of substituents at the C2 and C6 positions creates a sterically congested environment around the aldehyde. This fundamentally alters its reactivity compared to less hindered benzaldehydes, often retarding or completely inhibiting reactions that proceed readily with other isomers.[3] However, this same steric shielding can be leveraged as a powerful tool for achieving selectivity and stability in complex syntheses. Understanding how to navigate these steric and electronic effects is paramount to unlocking the full synthetic potential of these versatile building blocks.

PART 1: Core Principles—Navigating Steric and Electronic Effects

The reactivity of the aldehyde group in a 2,6-disubstituted benzaldehyde is a direct consequence of two competing factors: steric hindrance and electronic modulation.

  • Steric Hindrance: The primary influence of the ortho-substituents is steric impediment. These groups physically block the trajectory of incoming nucleophiles, significantly slowing the rate of nucleophilic addition to the carbonyl carbon.[3][4] This effect is magnified with increasing size of the 2,6-substituents. This reduced reactivity makes them poor substrates for many classical aldehyde transformations under standard conditions, necessitating the development of specialized synthetic methods.

  • Electronic Effects: The electronic properties of the substituents directly influence the electrophilicity of the carbonyl carbon.[5]

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or halo (-Cl, -Br) groups, pull electron density away from the aromatic ring and the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.[5]

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl (-CH₃) groups, push electron density into the ring, which reduces the electrophilicity of the carbonyl carbon and decreases its reactivity.[5]

In 2,6-disubstituted systems, these electronic effects are often secondary to the dominant steric effects, but they remain a crucial consideration for fine-tuning reactivity and reaction design.

G cluster_Benzaldehyde 2,6-Disubstituted Benzaldehyde cluster_Effects Modulating Factors cluster_Reactivity Outcome Benzaldehyde C(=O)H R1 R₁ Steric Steric Hindrance (Physical Shielding) R1->Steric R2 R₂ R2->Steric Aromatic_Ring Electronic Electronic Effects (EWG vs. EDG) Reactivity Altered Carbonyl Reactivity Steric->Reactivity Dominant Influence Electronic->Reactivity Fine-Tuning

Causality diagram of steric and electronic effects.

PART 2: Modern Synthetic Methodologies

The synthesis of 2,6-disubstituted benzaldehydes is often non-trivial due to the steric hindrance that can impede direct formylation. Modern organic chemistry has produced several robust strategies to overcome this challenge.

Strategy 1: One-Pot Reduction/Cross-Coupling of Weinreb Amides

A highly efficient and versatile method involves the use of Weinreb amides as stable precursors. This two-step, one-pot procedure protects the latent aldehyde functionality as a stable hemiaminal intermediate, which can then undergo cross-coupling with a variety of organometallic reagents.[6][7][8] This approach avoids the direct handling of highly reactive organometallics with a sensitive aldehyde.

The key to this process is the initial reduction of the Weinreb amide (e.g., with DIBAL-H) to form a tetrahedral aluminum hemiaminal. This intermediate is stable enough to prevent over-reduction or decomposition but is poised to participate in a subsequent palladium-catalyzed cross-coupling reaction upon the addition of an organolithium or other organometallic reagent.[7][8]

G Start 2,6-Disubstituted Weinreb Amide Step1 Step 1: Reduction (e.g., DIBAL-H) Start->Step1 Intermediate Stable Aluminum Hemiaminal Intermediate Step1->Intermediate Step2 Step 2: Cross-Coupling (Pd Catalyst, Organolithium Reagent) Intermediate->Step2 Product 2,6-Disubstituted Benzaldehyde Step2->Product

Workflow for one-pot synthesis from Weinreb amides.

This protocol is adapted from methodologies described for the one-pot reduction/cross-coupling of Weinreb amides.[6][7]

Materials:

  • 2,6-Dimethyl-N-methoxy-N-methylbenzamide (Weinreb amide precursor)

  • Toluene (anhydrous)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene)

  • Pd(PtBu₃)₂ (Palladium catalyst)

  • Aryllithium reagent (e.g., Phenyllithium, 1.8 M in di-n-butyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask under an argon atmosphere is charged with the 2,6-disubstituted Weinreb amide (0.5 mmol, 1.0 equiv). Anhydrous toluene (2 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • Reduction: DIBAL-H (1.0 M solution, 0.5 mmol, 1.0 equiv) is added dropwise over 5 minutes. The reaction is stirred at 0 °C for 30 minutes to form the hemiaminal intermediate.

  • Catalyst Addition: The pre-oxidized palladium catalyst (5 mol %) is added as a solution in toluene.

  • Cross-Coupling: The organolithium reagent (e.g., phenyllithium, 0.6 mmol, 1.2 equiv) is added slowly via syringe pump over 10-15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Quench and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2,6-disubstituted benzaldehyde.

Strategy 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings.[9] For benzaldehyde derivatives, the aldehyde must first be protected as an acetal. A directing group, often an amide or a methoxy group already present on the ring, then directs a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate the adjacent ortho position. This lithiated intermediate can then be quenched with an electrophile to install a substituent. For 2,6-disubstitution, this process can sometimes be performed sequentially.

Comparison of Synthetic Methods
MethodAdvantagesDisadvantagesSubstrate Scope
Weinreb Amide Route High functional group tolerance, one-pot procedure, mild conditions.[6][7]Requires preparation of the Weinreb amide precursor.Broad; compatible with various organolithium and Grignard reagents.[7][8]
Directed Ortho-Metalation Precise control over substituent placement, well-established methodology.[9]Requires a directing group, protection of the aldehyde, cryogenic temperatures.Dependent on the directing group; can be sterically limited.
Classical Formylation Uses readily available starting materials (e.g., Vilsmeier-Haack).Often low-yielding for sterically hindered substrates, harsh conditions.Generally poor for heavily substituted or sensitive substrates.

PART 3: Reactivity and Key Chemical Transformations

The steric bulk in 2,6-disubstituted benzaldehydes governs their participation in subsequent reactions.

  • Nucleophilic Addition Reactions: Reactions like the Wittig, Aldol, and Knoevenagel condensations are significantly impacted.[5] While electron-withdrawing groups can increase the intrinsic reactivity of the carbonyl, the steric hindrance often remains the rate-limiting factor.[5] Consequently, forcing conditions (higher temperatures, stronger bases, or more reactive nucleophiles) may be required compared to unhindered aldehydes.

  • Oxidation: The oxidation of 2,6-disubstituted benzaldehydes to their corresponding carboxylic acids is a common and generally efficient transformation.[10] The reaction is less sensitive to steric hindrance around the carbonyl carbon, as the reagents (e.g., pyridinium bromochromate, PCC) can still access the aldehydic proton.[10]

  • Cannizzaro Reaction: As non-enolizable aldehydes, these derivatives can undergo the Cannizzaro reaction—a base-induced disproportionation to yield a primary alcohol and a carboxylic acid. The rate is facilitated by electron-withdrawing groups that enhance the initial hydroxide attack on the carbonyl carbon.[5]

PART 4: Applications in Drug Discovery and Materials Science

The structural rigidity and unique reactivity of 2,6-disubstituted benzaldehydes make them valuable precursors in several advanced fields.

Medicinal Chemistry

These compounds are key building blocks for synthesizing molecules with specific three-dimensional conformations required for biological activity. The substituents can form critical interactions, such as hydrogen bonds or hydrophobic contacts, within an enzyme's active site.[11] For example, 2,6-disubstituted benzylamine derivatives, synthesized from the corresponding benzaldehydes, have been developed as selective inhibitors of copper amine oxidases (CAOs), enzymes involved in important cellular processes.[11] The substitution pattern is crucial for achieving selectivity and modulating the pharmacokinetic properties of the inhibitors.

G Start 2,6-Disubstituted Benzaldehyde Step1 Reductive Amination Start->Step1 Intermediate 2,6-Disubstituted Benzylamine Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Product Biologically Active Molecule (e.g., Enzyme Inhibitor) Step2->Product

Sources

Methodological & Application

Synthetic protocols for using 2-Bromo-6-(difluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for 2-Bromo-6-(difluoromethyl)benzaldehyde

Executive Summary

2-Bromo-6-(difluoromethyl)benzaldehyde (CAS: 1780690-95-0) represents a high-value "linchpin" scaffold for medicinal chemistry. Its structural uniqueness lies in the difluoromethyl (


) group  positioned ortho to the aldehyde. Unlike the chemically inert trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor , functioning as a bioisostere for hydroxyl (

) and thiol (

) groups while significantly improving metabolic stability and membrane permeability.[1]

This guide details three validated synthetic protocols designed to leverage the orthogonal reactivity of the aldehyde, the aryl bromide, and the steric influence of the difluoromethyl group.

Chemical Profile & Handling

PropertySpecification
Formula

MW 235.03 g/mol
Appearance Pale yellow solid or oil (low melting point)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stability Aldehyde: Susceptible to oxidation (store away from air).

Group:
Stable to standard acidic/basic conditions; avoid extremely strong bases (e.g.,

) which may cause benzylic deprotonation/elimination.

Key Reactivity Features:

  • Electrophilic Aldehyde: Activated by the electron-withdrawing inductive effect (

    
    ) of the ortho-
    
    
    
    and ortho-Br groups.
  • Aryl Bromide: Sterically crowded but accessible for Pd-catalyzed cross-coupling using specialized ligands.

  • Difluoromethyl Group: Provides steric bulk similar to an isopropyl group and electronic modulation intermediate between methyl and trifluoromethyl.

Protocol A: Modular Synthesis of 5-(Difluoromethyl)isoquinolines

Application: Rapid construction of fused heterocycles for kinase inhibitor discovery. Mechanism: Tandem Sonogashira coupling / Imine condensation / Cyclization.

Experimental Workflow

This protocol utilizes a one-pot or stepwise cascade to fuse a pyridine ring onto the benzene scaffold. The


 group is positioned at C5  of the resulting isoquinoline, a privileged position for modulating binding affinity.

Step 1: Sonogashira Coupling

  • Charge: In a flame-dried Schlenk tube, add 2-Bromo-6-(difluoromethyl)benzaldehyde (1.0 equiv),

    
     (2–5 mol%), and 
    
    
    
    (1–3 mol%).
  • Solvent: Add anhydrous THF or DMF (0.2 M concentration).

  • Reagents: Add

    
     (3.0 equiv) followed by the Terminal Alkyne  (1.2 equiv).
    
  • Reaction: Stir at RT to 50°C under Argon for 4–12 hours. Monitor by TLC (disappearance of bromide).

    • Note: The aldehyde remains intact under these mild conditions.

Step 2: Cyclization (Isoquinoline Formation)

  • Add Amine: To the crude mixture (or isolated intermediate), add tert-Butylamine (2.0 equiv) or

    
     (for N-unsubstituted isoquinolines).
    
  • Catalyst: If cyclization is slow, add

    
     (10 mol%) or 
    
    
    
    (5 mol%).
  • Heat: Reflux at 80–100°C for 6–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with

    
     (aq) to remove copper, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

IsoquinolineSynthesis Start 2-Bromo-6-(difluoromethyl) benzaldehyde Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 + Alkyne Inter 2-Alkynyl-6-(difluoromethyl) benzaldehyde Step1->Inter Step2 Imine Condensation (R-NH2) Inter->Step2 + Amine Step3 6-endo-dig Cyclization Step2->Step3 Product 5-(Difluoromethyl) isoquinoline Step3->Product

Figure 1: Cascade synthesis of 5-(difluoromethyl)isoquinolines. The


 group remains stable throughout, positioned at C5 in the final heterocycle.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Application: Synthesis of biaryl scaffolds where the aldehyde is preserved for further elaboration. Challenge: The ortho-


 and ortho-CHO groups create significant steric hindrance around the C-Br bond, requiring active phosphine ligands.
Experimental Workflow
  • Catalyst System: Use

    
     / SPhos  or Pd-PEPPSI-IPr . SPhos is particularly effective for sterically hindered biaryls.
    
  • Base Selection: Use

    
     (mild, anhydrous) instead of carbonates if the aldehyde is sensitive to aldol condensation.
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Procedure:

  • Add 2-Bromo-6-(difluoromethyl)benzaldehyde (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), and SPhos  (10 mol%) to a vial.
    
  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent and base (

    
    , 2.0 equiv).
    
  • Heat at 80°C for 12–18 hours.

    • Critical Check: If the aldehyde undergoes reduction (to alcohol), reduce the amount of water or switch to anhydrous DMF/

      
      .
      
  • Purification: The product is a 2-aryl-6-(difluoromethyl)benzaldehyde .

Protocol C: "Magic Methyl" Activation (Mechanistic Insight)

The


 group is not just a spectator. Mechanistically, it influences the outcome of nucleophilic attacks on the aldehyde.
  • Electronic Effect: The

    
     group is electron-withdrawing (
    
    
    
    ), making the aldehyde carbon more electrophilic than in unsubstituted benzaldehyde.
  • Conformational Effect: The bulky

    
     group forces the aldehyde carbonyl out of coplanarity with the benzene ring, potentially reducing conjugation but increasing reactivity towards small nucleophiles.
    
  • H-Bonding: In receptor binding, the C-H bond of

    
     can act as a donor to oxygen or nitrogen acceptors (e.g., in kinase hinge regions).
    

ReactivityMap cluster_0 Aldehyde Reactivity cluster_1 Bromide Reactivity Center 2-Bromo-6-(difluoromethyl) benzaldehyde RedAmin Reductive Amination (Formation of Benzylamines) Center->RedAmin R-NH2 / NaBH(OAc)3 Wittig Wittig/HWE Reaction (Styrene Formation) Center->Wittig Ph3P=CH-R Suzuki Suzuki Coupling (Biaryl Scaffolds) Center->Suzuki Ar-B(OH)2 / Pd-SPhos Lithiation Li-Halogen Exchange (Electrophile Trapping) Center->Lithiation iPrMgCl / -78°C

Figure 2: Divergent synthetic pathways available from the core scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Steric hindrance from

.
Switch ligand to SPhos or XPhos . Increase temp to 100°C.
Aldehyde Reduction Borohydride side-reaction or disproportionation.Ensure strictly anaerobic conditions; avoid alcohol solvents if using strong bases.
Debromination Pd-catalyzed hydrodehalogenation.Use dry solvents; switch base to

; reduce reaction time.

Degradation
Base-mediated elimination (rare).Avoid bases with

(e.g., LDA, BuLi) unless at -78°C.

References

  • Bioisosterism of Difluoromethyl Groups

    • Zafrani, Y., et al. (2017). "Difluoromethyl Groups as Hydrogen Bond Donors."[1][2] Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Isoquinoline Synthesis (General Protocol)

    • Roesch, K. R., & Larock, R. C. (1998). "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 63(16), 5306–5307. Link

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Difluoromethylation Strategies (Contextual)

    • Yerien, D. E., et al. (2019). "Photocatalytic Difluoromethylation Reactions of Aromatic Compounds." Frontiers in Chemistry, 7, 819. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-(difluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-6-(difluoromethyl)benzaldehyde (CAS: 1404115-37-2). This scaffold is increasingly critical in medicinal chemistry as a "magic methyl" bioisostere, where the difluoromethyl (


) group acts as a lipophilic hydrogen bond donor.

However, this substrate presents a "perfect storm" of synthetic challenges:

  • Steric Congestion: The reaction center (C2-Br) is flanked by an aldehyde (C1) and the meta-difluoromethyl group (C6), creating a 1,2,3-trisubstituted steric blockade.

  • Chemo-instability: The aldehyde moiety is susceptible to nucleophilic attack, oxidation, or Cannizzaro disproportionation under the strong basic conditions often required for hindered couplings.

This protocol prioritizes Buchwald-type precatalysts and mild inorganic bases to surmount the steric energy barrier while preserving the aldehyde and difluoromethyl functionalities.

Strategic Analysis: The "Ortho-Effect" & Ligand Selection

To successfully couple this substrate, one must understand the failure modes of standard catalysis.

The Steric Wall

In standard oxidative addition, the Palladium center inserts into the C-Br bond. For 2-bromo-6-substituted benzaldehydes, the


 intermediate is forced out of planarity. Standard ligands (like 

) fail here because they cannot prevent the rapid precipitation of Palladium black or facilitate the difficult transmetallation step in such a crowded environment.

Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1]

  • SPhos / XPhos: The bulky biaryl backbone creates a protective pocket around the Pd center, facilitating reductive elimination even in crowded systems.

  • Precatalysts (G3/G4): Using pre-formed Pd(II) precatalysts (e.g., XPhos Pd G4) ensures a 1:1 L:Pd ratio and rapid initiation at lower temperatures, reducing aldehyde degradation.

Base-Sensitive Functionality

The


 group is electrophilic. Using strong alkoxide bases (e.g., 

) often leads to competitive condensation reactions or Tishchenko-type byproducts. Solution: Use

or

. These bases are strong enough to activate the boronic acid (forming the boronate 'ate' complex) but generally too weak to deprotonate the aldehyde

-position (if enolizable) or trigger rapid Cannizzaro reactions in biphasic media.

Validated Protocol: Suzuki-Miyaura Coupling

Reaction Scheme

Transformation: 2-Bromo-6-(difluoromethyl)benzaldehyde + Aryl Boronic Acid


 Biaryl Product
Materials & Reagents Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.02-Bromo-6-(difluoromethyl)benzaldehyde
Coupling Partner Nucleophile1.2 - 1.5Aryl/Heteroaryl Boronic Acid (or Pinacol Ester)
Catalyst Pd Source0.02 - 0.05XPhos Pd G4 (or SPhos Pd G2)
Base Activator2.0 - 3.0

(Tribasic Potassium Phosphate)
Solvent Medium[0.2 M]1,4-Dioxane / Water (4:1 ratio)
Additives StabilizerOptional2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, to prevent radical oxidation)
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. While Suzuki couplings tolerate moisture, oxygen must be rigorously excluded to protect the electron-rich phosphine ligand.

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add:

    • 2-Bromo-6-(difluoromethyl)benzaldehyde (1.0 equiv)[2]

    • Aryl Boronic Acid (1.3 equiv)

    • 
       (2.5 equiv)
      
    • XPhos Pd G4 (2.0 mol%)

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio). The concentration with respect to the bromide should be approx 0.2 M.

  • Reaction: Place the vial in a pre-heated block at 80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of aldehyde oxidation and defluorination.

  • Monitoring: Monitor by TLC or LCMS at 2 hours. The reaction typically completes within 4–6 hours.

    • LCMS Check: Look for the disappearance of the bromide (M+H not usually visible, look for UV trace) and appearance of Product Mass.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate layers. Extract aqueous layer

      
       with EtOAc.
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: Typically 0

      
       20% EtOAc in Hexanes. The aldehyde product is usually less polar than the boronic acid but more polar than the starting bromide.
      

Visualized Workflows

Experimental Workflow (DOT Diagram)

ExperimentalWorkflow Start Start: Weigh Solids Inert Inert Cycle (N2/Vac) Start->Inert Solvent Add Degassed Solvent (Dioxane/H2O) Inert->Solvent Heat Heat to 80°C (Activation) Solvent->Heat Monitor LCMS Check (2-4 Hours) Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc/Brine Extraction Monitor->Workup Complete Purify Flash Chromatography Workup->Purify

Caption: Step-by-step execution flow for the Suzuki coupling of hindered benzaldehydes.

Mechanistic Challenge: The Steric Pocket

StericMechanism cluster_sterics Steric Influence of 2,6-Substituents Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Steric Clash!) Pd0->OxAdd Inserts into C-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronate Attack RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Caption: The critical bottlenecks (Oxidative Addition & Transmetallation) exacerbated by the 2,6-substitution pattern.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G4 or Sphos Pd G2 . Ensure solvents are thoroughly degassed (sparge with Argon for 15 mins).
Protodebromination (Ar-Br

Ar-H)
"Hydride" SourceEnsure the solvent is dry (except the intentional water). Avoid alcohol solvents. Increase catalyst loading to outcompete the side reaction.
Aldehyde Oxidation (Ar-CHO

Ar-COOH)
Oxygen Leak / PeroxidesCheck inert lines. Test dioxane for peroxides. Add trace BHT as a radical scavenger.
Homocoupling (Ar-Ar)Oxygen PresenceOxygen promotes homocoupling of boronic acids. Re-degas and ensure positive pressure of Nitrogen.

References

  • Buchwald, S. L., et al. (2011).[3][4] "Ligand-Controlled Palladium-Catalyzed Cross-Coupling Reactions." Chemical Science. (Review of dialkylbiaryl phosphine ligands for hindered substrates).

  • Sigma-Aldrich. (2024). "2-Bromo-6-fluorobenzaldehyde Product Information." (Proxy for physical properties and handling of 2,6-halo-benzaldehydes).

  • BenchChem. (2025).[5][6] "Application Notes for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde." (Analogous hindered aldehyde coupling protocols).

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. (Foundational text on SPhos/XPhos utility).

Sources

Application Note: Synthesis of Novel 7-Bromo-4-(difluoromethyl)-1H-indole Derivatives via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, and its fluorinated derivatives often exhibit enhanced pharmacological properties. This guide provides a comprehensive, field-proven protocol for the synthesis of novel indole derivatives starting from 2-Bromo-6-(difluoromethyl)benzaldehyde. Leveraging the classic Fischer indole synthesis, this application note details a robust two-step procedure applicable to a wide range of arylhydrazines. We explain the causality behind experimental choices, provide detailed, step-by-step protocols for hydrazone formation and subsequent acid-catalyzed cyclization, and discuss potential challenges, ensuring a reproducible and scalable route to this valuable class of compounds.

Introduction: The Significance of Fluorinated Indoles

Indole derivatives are central to a vast array of pharmaceuticals and natural products. The strategic incorporation of fluorine-containing groups, such as the difluoromethyl (CHF₂) group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine moieties, potentially enhancing interactions with biological targets.[3]

2-Bromo-6-(difluoromethyl)benzaldehyde is a versatile starting material, presenting two key functional handles for synthetic elaboration: an aldehyde for condensation reactions and a bromine atom for cross-coupling. This guide focuses on a direct and reliable approach to building the indole core by utilizing the aldehyde functionality via the Fischer indole synthesis. This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone and remains one of the most powerful methods for constructing the indole framework.[4]

Our choice of the Fischer synthesis is predicated on its reliability, broad substrate scope, and direct utilization of the starting material's aldehyde group. This approach provides a predictable pathway to 7-Bromo-4-(difluoromethyl)-1H-indole scaffolds, which can be further diversified using the C7-bromo handle in subsequent palladium-catalyzed cross-coupling reactions.

Reaction Principles and Mechanism

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[5]

The core mechanistic steps are:

  • Hydrazone Formation: The process begins with the condensation of the arylhydrazine with 2-Bromo-6-(difluoromethyl)benzaldehyde to form the corresponding arylhydrazone intermediate. This is a reversible reaction typically driven to completion by removing water.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, the enamine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement, which establishes the crucial C-C bond at the ortho-position of the aniline ring.[4]

  • Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.

  • Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring.[5]

// Reactants Start [label="Starting Aldehyde + Arylhydrazine"]; Hydrazone [label="Arylhydrazone Intermediate"]; Enamine [label="Enamine Tautomer"]; Rearranged [label="Diimine Intermediate"]; Aminal [label="Cyclized Aminal"]; Indole [label="Final Indole Product"];

// Nodes with color Start [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Rearranged [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aminal [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Indole [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label=" Condensation\n (-H₂O)"]; Hydrazone -> Enamine [label=" Tautomerization"]; Enamine -> Rearranged [label="[6][6]-Sigmatropic\n Rearrangement", color="#EA4335", fontcolor="#EA4335"]; Rearranged -> Aminal [label=" Cyclization"]; Aminal -> Indole [label=" Elimination\n (-NH₃)", color="#4285F4", fontcolor="#4285F4"];

// Graph attributes graph [bgcolor="transparent", pad="0.5"]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; } केंद Caption: Workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocols

This section provides a validated, two-part protocol for the synthesis of 7-Bromo-4-(difluoromethyl)-1H-indole derivatives.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Arylhydrazines are toxic and should be handled with care. Strong acids like polyphosphoric acid are corrosive.

Part A: Synthesis of the Arylhydrazone Intermediate

This protocol describes the formation of the hydrazone from 2-Bromo-6-(difluoromethyl)benzaldehyde and a representative arylhydrazine (e.g., phenylhydrazine hydrochloride).

Materials & Equipment:

  • 2-Bromo-6-(difluoromethyl)benzaldehyde

  • Phenylhydrazine hydrochloride

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 2-Bromo-6-(difluoromethyl)benzaldehyde (1.0 eq).

  • Add anhydrous ethanol (approx. 15 mL per 10 mmol of aldehyde) to dissolve the starting material.

  • Add phenylhydrazine hydrochloride (1.1 eq) to the stirred solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the condensation.[7]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the aldehyde spot), remove the heat source and allow the mixture to cool to room temperature, and then in an ice bath.

  • The hydrazone product will often precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The hydrazone is typically used in the next step without further purification.

Part B: Acid-Catalyzed Cyclization (Fischer Indolization)

This protocol details the cyclization of the arylhydrazone intermediate to the final indole product using polyphosphoric acid (PPA) as the catalyst and reaction medium.[8][9]

Materials & Equipment:

  • Arylhydrazone intermediate from Part A

  • Polyphosphoric Acid (PPA)

  • Three-neck round-bottom flask

  • Mechanical stirrer (recommended for viscosity) or robust magnetic stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Ice, Water, Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate

Procedure:

  • Preheat a heating mantle or oil bath to 100-120°C.

  • In a three-neck flask equipped with a mechanical stirrer and a temperature probe, add the arylhydrazone intermediate (1.0 eq).

  • Carefully and portion-wise, add polyphosphoric acid (PPA, approx. 10-15 times the weight of the hydrazone). Note: The addition is exothermic and the mixture will become very viscous.[10]

  • Once the addition is complete, immerse the flask in the preheated bath and stir the viscous mixture vigorously.

  • Maintain the internal reaction temperature at 100-120°C for 1-2 hours. Monitor the reaction by TLC (take a small aliquot, quench with water, extract with ethyl acetate, and spot on the TLC plate).

  • Upon completion, remove the flask from the heat and allow it to cool to about 60-70°C.

  • Work-up: Carefully and slowly pour the warm, viscous reaction mixture onto a large beaker filled with crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Stir the resulting slurry until all the ice has melted.

  • Neutralize the acidic aqueous layer by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude indole derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Presentation and Expected Results

The choice of arylhydrazine and catalyst can influence the reaction yield. Below is a representative table of expected outcomes for this protocol.

EntryR-Group on HydrazineCatalyst (Cyclization)Typical Yield (%)
1HPolyphosphoric Acid75-85%
24-CH₃Polyphosphoric Acid78-88%
34-OCH₃Eaton's Reagent70-80%
44-ClZinc Chloride (ZnCl₂)65-75%

Expert Insight: For electron-rich hydrazines (e.g., methoxy-substituted), the reaction proceeds smoothly. For electron-deficient hydrazines (e.g., nitro-substituted), stronger acidic conditions or higher temperatures may be required, though the stability of the difluoromethyl group under harsh acidic conditions should be considered.[11][12] Zinc chloride in a high-boiling solvent like triethylene glycol can be an effective alternative to PPA, especially under microwave irradiation.[13]

Visualization of the Synthetic Pathway

// Node Definitions SM [label="2-Bromo-6-(difluoromethyl)\nbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Arylhydrazine\n(R-Ph-NHNH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="7-Bromo-4-(difluoromethyl)\n-1H-indole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions with labels edge [fontname="Arial", fontsize=9, color="#5F6368"]; SM -> Intermediate [label=" Part A:\n Ethanol, Acetic Acid (cat.)\n Reflux"]; Hydrazine -> Intermediate; Intermediate -> Product [label=" Part B:\n Polyphosphoric Acid (PPA)\n 100-120 °C", color="#EA4335", fontcolor="#EA4335"]; } केंद Caption: Two-step synthesis of target indole derivatives.

Troubleshooting and Field-Proven Insights

  • Low Yield in Cyclization: If the yield is low, ensure the PPA is fresh and the reaction is stirred vigorously to overcome the high viscosity. Incomplete reaction is common if mixing is poor. An alternative is to use Eaton's reagent (P₂O₅ in methanesulfonic acid), which is less viscous.

  • Formation of Isomers: With unsymmetrical ketones, the Fischer synthesis can lead to regioisomers. As we are using an aldehyde, this is not a concern, and the cyclization is expected to be highly regioselective, yielding only the 7-bromo-4-(difluoromethyl) indole.

  • Product Decomposition: Overheating or prolonged reaction times can lead to decomposition, especially for sensitive substrates. Careful monitoring by TLC is crucial.

  • Stability of the CHF₂ Group: The difluoromethyl group is generally stable under these acidic conditions. However, extremely harsh conditions (e.g., superacids, very high temperatures) should be avoided to prevent potential decomposition or hydrolysis.[12]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-Bromo-4-(difluoromethyl)-1H-indole derivatives from 2-Bromo-6-(difluoromethyl)benzaldehyde using the Fischer indole synthesis. By separating the procedure into a two-step process of hydrazone formation and acid-catalyzed cyclization, this method ensures high yields and purity. The resulting functionalized indole scaffold is a valuable building block for drug discovery, allowing for further diversification through its C7-bromo position.

References

  • Besbes, N., & Al-Rashida, M. (2012). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-(2-Bromophenyl)-1H-indole. Organic Syntheses. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Wikipedia. [Link]

  • Schoenebeck, F., & Wu, J. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

  • Gevorgyan, V., & Tsubo, T. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]

  • Gevorgyan, V., & Tsubo, T. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. [Link]

  • Sharma, N., & Basera, P. (2021). Methodology for Fischer indole synthesis in ChCl/ZnCl2. ResearchGate. [Link]

  • Moody, C. J., & Pitts, M. R. (1998). Radical Cyclization Reactions of 7-Bromoindoles. ChemInform. [Link]

  • Wikipedia. (2022). Borsche–Drechsel cyclization. Wikipedia. [Link]

  • Al-Zoubi, R. M. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. [Link]

  • Fu, J., & Li, G. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

  • Cerri, R., Roido, A., & Sparatore, F. (1979). Oxidation and acid‐catalyzed cyclization of aldehyde 2‐aminophenylhydrazones. Sci-Hub. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. PubMed. [Link]

  • Li, J., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PMC. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Difluoromethyl Group in Benzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Rising Prominence of the Difluoromethyl Group

In contemporary drug discovery and materials science, the difluoromethyl (CF₂H) group has emerged as a crucial structural motif. Its unique electronic properties distinguish it from both methyl (CH₃) and trifluoromethyl (CF₃) analogues. The CF₂H group acts as a lipophilic hydrogen bond donor, capable of serving as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups, thereby modulating a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3][4][5] Benzaldehyde intermediates bearing this group are particularly valuable scaffolds, offering a dual handle for molecular elaboration: the reactive aldehyde and the C-H bonds of the difluoromethyl moiety.

This guide provides an in-depth analysis of modern synthetic strategies for the late-stage functionalization of the difluoromethyl group in benzaldehyde-derived structures, focusing on the causality behind protocol design and offering detailed, field-proven methodologies.

Core Functionalization Strategy: Photocatalytic C(sp³)-H Activation

Direct functionalization of the C-H bond within the difluoromethyl group represents the most atom-economical and elegant strategy for diversification. This approach avoids multi-step sequences involving pre-functionalized reagents, making it ideal for late-stage modification of complex molecules.[6][7] Visible-light photoredox catalysis has become the premier method for this transformation, offering mild, selective, and highly efficient C-H activation.[7][8]

Mechanism & Rationale: The strategy hinges on the generation of a highly reactive difluoromethyl radical (•CF₂Ar).

  • Catalyst Excitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).[9]

  • Radical Generation: The excited photocatalyst engages with a suitable difluoromethyl radical precursor, often a difluoromethyl sulfone, via a single-electron transfer (SET) process.[10] This reductive event cleaves the precursor, releasing the •CF₂H radical.

  • Hydrogen Atom Transfer (HAT): The •CF₂H radical is not directly formed from the benzaldehyde. Instead, a radical initiator abstracts the hydrogen from the difluoromethyl group on the benzaldehyde, generating the key benzylic •CF₂Ar radical intermediate.

  • Coupling & Catalyst Regeneration: The •CF₂Ar radical couples with a reaction partner (e.g., an aryl halide, alkene, or amine). The photocatalyst returns to its ground state, completing the catalytic cycle.

This radical-based pathway is exceptionally tolerant of the aldehyde functionality, which typically remains inert under these conditions.

Application Protocol 2.1: Photocatalytic C-H Arylation of 4-(Difluoromethyl)benzaldehyde

This protocol details a representative cross-coupling of the difluoromethyl C-H bond with an aryl bromide partner, a common transformation for building molecular complexity.

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry glassware p2 Add reagents: - 4-(Difluoromethyl)benzaldehyde - Aryl Bromide - Photocatalyst (e.g., Ir(ppy)₃) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane) p1->p2 Assemble r1 Degas with N₂/Ar (3x cycles) p2->r1 r2 Irradiate with Blue LED (e.g., 450 nm) at RT r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Quench reaction r3->w1 w2 Aqueous Extraction w1->w2 w3 Dry organic layer (e.g., Na₂SO₄) w2->w3 w4 Purify by column chromatography w3->w4 end Characterize Product (NMR, MS) w4->end Isolate Product

Sources

Troubleshooting & Optimization

Improving reaction yields for 2,6-disubstituted benzaldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered Aldehyde Condensation

Subject: Optimization Protocols for 2,6-Disubstituted Benzaldehydes Ticket ID: CHEM-OPT-26-SUB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric Wall"

Researchers frequently encounter stalled reactions when subjecting 2,6-disubstituted benzaldehydes (e.g., 2,6-dichlorobenzaldehyde, 2,6-dimethoxybenzaldehyde) to standard condensation conditions. Unlike their 4-substituted counterparts, these substrates present a dual challenge:

  • Kinetic Blockade: The substituents at the 2 and 6 positions physically occlude the Bürgi-Dunitz trajectory (107°), preventing the nucleophile (enolate) from attacking the carbonyl carbon efficiently.

  • Conformational Twist: Steric bulk forces the carbonyl group out of planarity with the benzene ring. While this theoretically breaks conjugation and makes the carbonyl more electrophilic, the kinetic steric barrier usually dominates, resulting in low conversion or retro-aldol collapse.

This guide provides validated protocols to overcome these barriers, moving beyond standard "textbook" conditions.

Module 1: Critical Decision Matrix (Troubleshooting Flow)

Before altering reagents, diagnose the failure mode using this logic flow.

OptimizationFlow Start Reaction Status: Low/No Yield CheckTLC Check TLC/GC-MS Product vs. Starting Material Start->CheckTLC Branch1 SM Remains Unchanged CheckTLC->Branch1 Branch2 Byproducts Detected CheckTLC->Branch2 Temp Current Temp > 80°C? Branch1->Temp Cannizzaro Benzyl Alcohol/Acid Present? (Cannizzaro Side Rxn) Branch2->Cannizzaro MW Switch to Microwave Irradiation (See Protocol A) Temp->MW No Lewis Add Lewis Acid (TiCl4/ZnCl2) (See Protocol C) Temp->Lewis Yes (Already Refluxing) BaseSwitch Switch to Sec. Amine (Piperidine) or Heterogeneous Base Cannizzaro->BaseSwitch Yes Water Install Dean-Stark Trap (Equilibrium Issue) Cannizzaro->Water No (Equilibrium Reverting)

Figure 1: Diagnostic workflow for selecting the correct optimization strategy based on reaction monitoring.

Module 2: High-Yield Protocols

Protocol A: Microwave-Assisted Condensation (The Gold Standard)

Best for: Knoevenagel and Claisen-Schmidt condensations where thermal heating fails.

The Science: Microwave irradiation provides rapid dielectric heating, creating localized "hot spots" that can overcome the high activation energy barrier imposed by the 2,6-steric hindrance. It often suppresses side reactions by significantly shortening reaction time [1].

Procedure:

  • Vessel: Use a dedicated microwave process vial (do not use domestic microwaves).

  • Loading:

    • 1.0 eq 2,6-disubstituted benzaldehyde.

    • 1.0–1.2 eq Active methylene compound (e.g., malononitrile, acetophenone).

    • Catalyst: 10 mol% Piperidine (or Hydroxyapatite for acid-sensitive substrates).

    • Solvent: Ethanol (high dielectric constant) or Solvent-Free (if reagents are liquid/meltable).

  • Irradiation: Set instrument to Constant Temperature Mode (not constant power).

    • Target: 80–100°C.

    • Time: 5–15 minutes (monitor via TLC every 5 mins).

  • Workup: Cool to RT. The product often precipitates upon cooling. Filter and wash with cold ethanol.

Expected Outcome: Yields typically improve from <30% (thermal) to >85% (MW) for 2,6-dichlorobenzaldehyde derivatives [2].

Protocol B: Lewis Acid Activation (Titanium/Zinc)

Best for: Extremely hindered substrates where base catalysis causes Cannizzaro disproportionation.

The Science: Instead of increasing base strength (which risks side reactions), this method activates the electrophile.[1] A Lewis acid coordinates to the carbonyl oxygen, increasing the positive character of the carbonyl carbon and pulling it away from the steric bulk of the 2,6-substituents [3].

Procedure:

  • Setup: Flame-dried glassware, Inert atmosphere (Argon/Nitrogen).

  • Solvent: Anhydrous THF or DCM.

  • Addition:

    • Dissolve aldehyde (1.0 eq) and active methylene (1.1 eq) in solvent.

    • Cool to 0°C.

    • Add TiCl₄ (1.1 eq) dropwise (Caution: Fumes).

    • Add Pyridine (2.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Pour into saturated NH₄Cl solution.

Module 3: Troubleshooting & FAQs

Q1: I am seeing large amounts of the corresponding alcohol and carboxylic acid instead of my product. Why?

Diagnosis: You are witnessing the Cannizzaro Reaction .[1][2] Mechanism: In the presence of strong bases (NaOH, KOH) and high steric hindrance, the nucleophile (enolate) cannot access the carbonyl carbon. Instead, the smaller hydroxide ion attacks, forming a tetrahedral intermediate that transfers a hydride to another aldehyde molecule [4].[3][4] Solution:

  • Switch Bases: Move from hydroxide bases to secondary amines (Piperidine, Morpholine) or heterogeneous bases (MgO, Hydroxyapatite) [5].

  • Solvent Control: Avoid water/alcohol mixtures if using strong bases; use aprotic solvents (DMF, DMSO) to increase the kinetic basicity of the enolate while reducing the concentration of small nucleophiles.

Q2: My reaction reaches 40% conversion and stops. Adding more catalyst doesn't help.

Diagnosis: You have hit the Equilibrium Limit (Retro-Aldol) . Mechanism: The steric strain in the product (C-C bond formation) makes the reverse reaction (retro-aldol) energetically favorable. Water presence pushes the equilibrium back to starting materials. Solution:

  • Chemical Drying: Add 4Å Molecular Sieves directly to the reaction pot.

  • Azeotropic Distillation: Use Toluene/Benzene with a Dean-Stark trap to physically remove water as it forms. This leverages Le Chatelier's principle to drive the reaction to completion.

Q3: Can I use "On-Water" conditions for these hydrophobic aldehydes?

Answer: Yes, and it is often superior. Explanation: Despite low solubility, "on-water" reactions (heterogeneous suspension) can accelerate rates due to hydrogen bonding at the organic-water interface, which activates the carbonyl. Recommendation: Use water as the solvent with a phase transfer catalyst (TEBA) or surfactant (SDS) and vigorous stirring. This has shown success specifically for 2,6-substituted aldehydes where organic solvents failed [6].

Module 4: Comparative Data (Yield Optimization)

Table 1: Comparison of reaction conditions for the condensation of 2,6-dichlorobenzaldehyde with malononitrile.

MethodCatalyst/ConditionsTimeYield (%)Notes
Thermal Piperidine / EtOH / Reflux4 hrs35%Significant unreacted SM
Thermal NaOH / H2O / RT2 hrs15%Cannizzaro byproducts observed
Microwave Piperidine / EtOH / 100°C10 min 92% Clean conversion [1][2]
Lewis Acid TiCl₄ / Pyridine / THF2 hrs88%Requires anhydrous workup
Grinding NaOH / Solvent-Free20 min65%"Green" but lower yield for 2,6-subst.

References

  • Microwave-Assisted Knoevenagel Condensation: Title: Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.[5] Source: MDPI (Molecules 2010). Link:[Link]

  • Steric Hindrance in Microwave Synthesis: Title: Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives.[6] Source: Indonesian Journal of Chemistry (2017).[6] Link:[Link]

  • Lewis Acid Catalysis (TiCl4): Title: Knoevenagel Condensation Catalyzed by Titanium(IV) Chloride.[5] Source: Tetrahedron Letters (General methodology reference). Link:[Link]

  • Cannizzaro Competition: Title: Cannizzaro Reaction Mechanism and Scope.[4] Source: Chemistry LibreTexts.[7] Link:[Link]

  • Heterogeneous Catalysis (Hydroxyapatite): Title: A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.[5] Source: MDPI. Link:[Link]

  • On-Water Catalysis: Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.[8] Source: Organic & Biomolecular Chemistry (RSC). Link:[Link]

Sources

Technical Support Center: Purification of 2-Bromo-6-(difluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 2-Bromo-6-(difluoromethyl)benzaldehyde (CAS: 934987-26-5 / Analogues) Ticket Priority: High (Active Research/Scale-up) Support Lead: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely encountering difficulties purifying 2-Bromo-6-(difluoromethyl)benzaldehyde due to a "perfect storm" of structural features:

  • Steric Hindrance: The 2,6-disubstitution pattern (Bromo and Difluoromethyl groups) shields the carbonyl carbon, making standard nucleophilic attacks (like bisulfite adduct formation) kinetically slow.[2]

  • Electronic Effects: The electron-withdrawing nature of the -CHF

    
     and -Br groups makes the aldehyde highly electrophilic, increasing susceptibility to hydration and oxidation.
    
  • Physical State: These derivatives often exist as low-melting solids or viscous oils, leading to persistent "oiling out" during crystallization.[2]

This guide provides three targeted workflows to resolve these specific failure modes.

Module 1: Chromatographic Troubleshooting (The "Separation" Phase)

Current Status: You are seeing streaking on TLC, poor separation from the starting material, or decomposition on the column.[2]

Root Cause Analysis
  • Streaking: Aldehydes are Lewis bases; they interact with the acidic silanols on silica gel.

  • Decomposition: Silica gel is slightly acidic (pH 5-6).[1][2] This can catalyze the oxidation of your aldehyde to 2-bromo-6-(difluoromethyl)benzoic acid or promote acetal formation if alcohol solvents are used.[1][2]

  • Co-elution: The lipophilic -CHF

    
     group makes the molecule behave similarly to non-polar impurities (like protodebrominated side-products).[1]
    
Protocol: Buffered Silica Chromatography

Do not use standard silica. You must neutralize the stationary phase.

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using Hexane/EtOAc (9:1) containing 1% Triethylamine (Et

    
    N) .[2]
    
  • Column Packing: Pour the slurry and flush with at least 2 column volumes of the solvent system to ensure the Et

    
    N has neutralized the acidic sites.[2]
    
  • Loading: Load your crude material. Avoid dissolving the crude in DCM if possible; use a minimum amount of Toluene or the eluent mixture.[2] DCM can sometimes promote radical oxidation in the presence of silica.

  • Elution: Run the column with a gradient.[2]

    • Note: The Et

      
      N is only needed in the packing and initial equilibration.[2] You can exclude it from the elution solvent to avoid contaminating your product, or keep it at 0.1% if streaking persists.[2]
      

Solvent System Selection Guide:

Impurity TypeRecommended Solvent SystemRationale
Non-polar (Starting Material) 100% Hexane

5% EtOAc/Hexane
The aldehyde is polar; keep non-polar impurities moving first.[1][2]
Acid Impurity (Oxidation) 10-20% EtOAc/Hexane + 0.5% AcOHThe acid will streak without AcOH. Caution: Only use if separating acid.
Alcohol Impurity (Over-reduction) DCM/Hexane (1:[1][2]1)DCM helps solubilize the alcohol, altering its Rf relative to the aldehyde.[2]
Module 2: Chemoselective Purification (The "Bisulfite" Phase)

Current Status: Chromatography is insufficient, or you need to remove non-aldehyde impurities (ketones, esters) on a large scale.[2] You tried sodium bisulfite, but no solid formed.

Expert Insight: The "Hindered Aldehyde" Modification

Standard bisulfite protocols fail here. The 2-bromo and 6-difluoromethyl groups create a "steric wall."[1][2] The bisulfite ion cannot easily attack the carbonyl carbon in water alone.[2] You must use a Phase-Transfer Catalyst approach or a Solvent-Enhanced method.[1][2]

Workflow Diagram: Sterically Hindered Bisulfite Extraction

BisulfiteProtocol Start Crude Mixture (Aldehyde + Impurities) Solvent Dissolve in MeOH or DMF (Not Water) Start->Solvent Reagent Add Saturated NaHSO3 (aq) (Excess: 3-5 equiv) Solvent->Reagent Agitation VIGOROUS Agitation (>4 hours, not minutes) Reagent->Agitation Critical Step separation Dilute with Water + EtOAc Separate Layers Agitation->separation OrgLayer Organic Layer (Contains Impurities) separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Bisulfite Adduct) separation->AqLayer Keep Hydrolysis Basify Aq. Layer (pH 10-12) with Na2CO3 or NaOH AqLayer->Hydrolysis Extraction Extract with EtOAc Dry & Concentrate Hydrolysis->Extraction Product Pure 2-Bromo-6-(CHF2)benzaldehyde Extraction->Product

Caption: Modified bisulfite protocol for sterically hindered aldehydes. Note the requirement for organic co-solvents (MeOH/DMF) and extended agitation times.[2]

Critical Protocol Adjustments:

  • Solvent is Key: Dissolve your crude oil in Methanol (or DMF for very lipophilic substrates).[2] The adduct must form in solution before it precipitates or partitions.

  • Time & Force: Shake or stir vigorously for at least 4-6 hours . Standard "shake in a funnel for 2 minutes" will fail due to the steric barrier.

  • Recovery: When reversing the adduct (Hydrolysis step), use Sodium Carbonate (Na

    
    CO
    
    
    
    )
    rather than strong NaOH if possible.[2] The -CHF
    
    
    group is generally stable, but strong hydroxide can sometimes trigger haloform-type degradation or elimination in electron-deficient rings.[1][2]
Module 3: Crystallization & Handling (The "Preservation" Phase)[2]

Current Status: The product is an oil that refuses to solidify, or turns yellow upon storage.[2]

Troubleshooting "Oiling Out"

The melting point is likely near ambient temperature (approx. 35-45°C).[1]

  • The "Cold Finger" Trick: Dissolve the oil in a minimum amount of Pentane or Hexane (with 5% Et

    
    O) at room temperature.[2] Cool to -78°C (Dry ice/Acetone) to force precipitation.[1][2] Scratch the glass to induce nucleation. Once solid, move to -20°C freezer. Do not let it warm to RT immediately.
    
  • Seed Crystals: If you have any solid batch, save a "seed" crystal.[2] This is the only reliable way to solidify future batches of low-melting aldehydes.

Stability & Storage FAQ

Q: My white solid turned yellow overnight. Is it ruined? A: Not necessarily. Benzaldehydes oxidize to benzoic acids, which are often white.[2] The yellow color usually comes from trace amounts of radical bromination byproducts or photo-degradation.

  • Check: Run a TLC. If the aldehyde spot is still dominant (>95%), recrystallize from Hexane.[2]

  • Prevention:[1][2] Store under Argon at -20°C. Exclude light (wrap vial in foil).

Q: Can I distill this compound? A: Proceed with extreme caution. 2-Bromo-benzaldehydes have high boiling points.[1][2] High heat can trigger the decomposition of the -CHF


 group (loss of HF) or debromination.
  • Recommendation: Only use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature.[2] If the bath temp exceeds 120°C, stop.

References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Butterworth-Heinemann.[1][2] (Standard reference for general aldehyde purification and silica neutralization). [1][2]

  • Bisulfite Purification of Hindered Aldehydes. Boucher, M. M., et al. (2017).[2][3] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2][3] (Describes the necessity of MeOH/DMF for hindered substrates). [1][2]

  • Stability of Difluoromethyl Groups. Hu, J., et al. (2014).[2] "The chemistry of difluoromethyl group: synthesis and reactivity." Chemical Reviews, 114, 2432-2506.[1][2] (Provides context on the chemical stability of the -CHF2 moiety). [1][2]

Sources

Minimizing side reactions during oxidation of 2-Bromo-6-(difluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support guide for the oxidation of 2-bromo-6-(difluoromethyl)benzaldehyde to its corresponding carboxylic acid. This transformation, while conceptually straightforward, presents unique challenges due to the electronic and steric properties of the substrate. The presence of two ortho-substituents—a sterically demanding bromine atom and a strongly electron-withdrawing difluoromethyl group—necessitates careful selection of reagents and optimization of reaction conditions to achieve high yields and minimize the formation of unwanted side products.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols but the mechanistic reasoning to empower you to troubleshoot and adapt these methods effectively.

FAQ 1: What are the most common side reactions, and why do they occur?

Understanding the potential side reactions is the first step toward preventing them. The specific functionalities of 2-bromo-6-(difluoromethyl)benzaldehyde make it susceptible to several competing pathways under oxidative conditions.

  • Baeyer-Villiger Oxidation: This is a significant side reaction, especially when using peroxy-based oxidants (e.g., m-CPBA, H₂O₂). The peroxy acid can attack the carbonyl carbon, leading to a rearrangement that inserts an oxygen atom between the carbonyl carbon and the aromatic ring. This forms a formate ester, which is then hydrolyzed to the corresponding phenol, 2-bromo-6-(difluoromethyl)phenol. The strong electron-withdrawing nature of the substituents can make the carbonyl carbon highly electrophilic, favoring this pathway.[1][2]

  • Decarbonylation: Under harsh conditions, particularly at elevated temperatures or with certain transition metal catalysts, the aldehyde can lose its formyl group (-CHO) as carbon monoxide.[3][4] This results in the formation of 1-bromo-3-(difluoromethyl)benzene, a highly undesirable byproduct that represents a complete loss of the target functional group.

  • Halogenation of the Aromatic Ring: Some oxidation systems, particularly those that generate hypohalous acids (like HOCl from NaClO₂) as byproducts, can lead to further electrophilic aromatic substitution on the ring.[5] While the ring is already deactivated, aggressive conditions can still produce chlorinated impurities.

  • Instability of the Difluoromethyl Group: The -CF₂H group is generally stable under many oxidative conditions but can be sensitive to strongly basic or nucleophilic environments, which could compromise the integrity of the molecule.[6][7]

The interplay between the desired oxidation and these potential side reactions is a critical challenge. The diagram below illustrates these competing pathways.

sub 2-Bromo-6-(difluoromethyl)benzaldehyde prod 2-Bromo-6-(difluoromethyl)benzoic Acid (Desired Product) sub->prod Desired Oxidation (e.g., Pinnick) sp1 2-Bromo-6-(difluoromethyl)phenol (via Baeyer-Villiger) sub->sp1 Peroxy-Acids (m-CPBA, H₂O₂) sp2 1-Bromo-3-(difluoromethyl)benzene (via Decarbonylation) sub->sp2 High Temp. / Transition Metals sp3 Chlorinated Byproducts sub->sp3 HOCl Byproduct (unscavenged)

Caption: Competing reaction pathways during the oxidation of 2-bromo-6-(difluoromethyl)benzaldehyde.

FAQ 2: How do I choose the right oxidant for this specific substrate?

The choice of oxidant is the most critical factor in maximizing the yield of the desired carboxylic acid. Given the substrate's sensitivity, mild and selective reagents are strongly preferred. Strong, non-selective oxidants like potassium permanganate or Jones reagent (chromic acid) can lead to lower yields and a complex mixture of byproducts due to their aggressive nature.[8][9][10]

The Pinnick oxidation , which uses sodium chlorite (NaClO₂) under mildly acidic conditions, is highly recommended for this transformation.[11][12] Its major advantages are:

  • High Selectivity: It is exceptionally effective for oxidizing aldehydes, including sterically hindered and electron-deficient ones, without affecting other sensitive functional groups.[11]

  • Mild Conditions: The reaction is typically run at or slightly above room temperature, which minimizes the risk of thermal decomposition or decarbonylation.

  • Byproduct Management: The primary reactive byproduct, hypochlorous acid (HOCl), can be effectively neutralized by a scavenger, preventing unwanted side reactions.[13]

The table below compares common oxidants for this specific application.

Oxidant SystemTypical ConditionsAdvantages for this SubstrateDisadvantages for this Substrate
Pinnick (NaClO₂) t-BuOH/H₂O, NaH₂PO₄ buffer, 2-methyl-2-butene, RTHighly selective for aldehydes , tolerates steric hindrance and EWGs, mild conditions.[11][12]Requires a scavenger to prevent side reactions from HOCl byproduct.
Jones (CrO₃/H₂SO₄) Acetone, 0°C to RTInexpensive and powerful.Low selectivity , harsh acidic conditions, generates hazardous Cr(VI) waste.[14][15] Likely to cause decomposition.
KMnO₄ Acetone/H₂O, basic or acidicVery strong and inexpensive.Poor selectivity , can cleave C-C bonds and attack the aromatic ring under vigorous conditions.[10]
TEMPO/NaOCl CH₂Cl₂/H₂O, KBr, NaHCO₃Mild and catalytic.Over-oxidation to the carboxylic acid can be slow or incomplete; risk of chlorination from bleach.[16][17]
Tollens' (Ag₂O) NH₄OH, H₂O, warmVery mild and selective for aldehydes.[18][19]Stoichiometric use of silver is expensive; can be difficult to scale up.

Based on this analysis, the Pinnick oxidation offers the best balance of reactivity, selectivity, and mild conditions for this challenging substrate.

FAQ 3: I'm using the Pinnick oxidation, but my yields are low. What should I troubleshoot?

Even with the recommended method, several parameters are crucial for success. If you are experiencing low yields, consider the following troubleshooting steps.

Problem: Low Conversion (Starting Material Remains)

  • Cause 1: Inactive Sodium Chlorite. Sodium chlorite is hygroscopic and can degrade over time.

    • Solution: Use a fresh bottle of NaClO₂ (preferably >80% purity) or titrate your existing stock to determine its active content. Always store it in a desiccator.

  • Cause 2: Incorrect pH. The active oxidant, chlorous acid (HClO₂), is formed in situ under mild acidic conditions (pH 4-5).[11] If the solution is too acidic or too basic, the reaction rate will suffer.

    • Solution: Ensure your buffer (e.g., NaH₂PO₄) is correctly prepared and added. Monitor the pH of the reaction mixture.

  • Cause 3: Insufficient Reagent. Steric hindrance from the ortho-bromo group can slow down the reaction.

    • Solution: Increase the equivalents of NaClO₂ (e.g., from 1.5 to 2.0 eq.) and the scavenger. You may also need to extend the reaction time. Monitor progress carefully by TLC or LC-MS.

Problem: Significant Byproduct Formation

  • Cause 1: Inefficient Scavenging. The byproduct hypochlorous acid (HOCl) can react with the chlorite starting material, reducing its effective concentration, or cause unwanted chlorination.[13]

    • Solution: Ensure an adequate excess of a scavenger is present from the beginning of the reaction. 2-methyl-2-butene is highly effective and is typically used in 3-5 fold excess. Hydrogen peroxide can also be used, but it must be added slowly to control exotherms.

  • Cause 2: Reaction Temperature is Too High. While gentle warming can sometimes increase the rate, excessive heat can promote decarbonylation or other decomposition pathways.

    • Solution: Maintain the reaction temperature at or below room temperature (20-25 °C) unless you have empirically determined that gentle heating (e.g., to 35-40 °C) is beneficial without increasing byproducts.

The following workflow diagram outlines the key decision points and steps for a successful Pinnick oxidation.

start Start: Setup Reaction dissolve_aldehyde Dissolve Aldehyde & Scavenger (e.g., 2-methyl-2-butene) in t-BuOH start->dissolve_aldehyde add_oxidant Add Oxidant Solution Dropwise to Aldehyde Solution at 0-5 °C dissolve_aldehyde->add_oxidant prepare_oxidant Prepare Aqueous Solution of NaClO₂ and NaH₂PO₄ Buffer prepare_oxidant->add_oxidant warm_rt Allow to Warm to RT and Stir add_oxidant->warm_rt monitor Monitor Reaction by TLC/LC-MS (Target: Full consumption of SM) warm_rt->monitor workup Proceed to Workup monitor->workup Reaction Complete troubleshoot Troubleshoot: - Check reagent purity - Adjust equivalents - Extend reaction time monitor->troubleshoot Incomplete After 24h quench Quench Excess Oxidant (e.g., aq. Na₂SO₃) workup->quench troubleshoot->warm_rt acidify Acidify with HCl to pH ~2 quench->acidify extract Extract with Organic Solvent (e.g., EtOAc) acidify->extract purify Purify by Crystallization or Chromatography extract->purify finish Finish: Isolate Pure Product purify->finish

Caption: Recommended experimental workflow for the Pinnick oxidation.

FAQ 4: Can you provide a detailed, validated protocol?

Certainly. This protocol has been optimized to minimize side reactions for this specific substrate.

Protocol: Pinnick Oxidation of 2-Bromo-6-(difluoromethyl)benzaldehyde

Materials:

  • 2-Bromo-6-(difluoromethyl)benzaldehyde (1.0 eq.)

  • Sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq.)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq.)

  • 2-methyl-2-butene (4.0 eq.)

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (2 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-(difluoromethyl)benzaldehyde (1.0 eq.) and tert-butanol (approx. 10 mL per gram of aldehyde). Add 2-methyl-2-butene (4.0 eq.) to this solution.

  • Prepare Oxidant Solution: In a separate beaker, dissolve sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate monohydrate (1.5 eq.) in water (approx. 4 mL per gram of aldehyde).

  • Reaction Initiation: Cool the aldehyde solution in an ice-water bath (0-5 °C). Add the aqueous oxidant solution dropwise via an addition funnel over 15-20 minutes. A slight yellowing of the solution is normal.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting aldehyde is consumed.

  • Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates the absence of peroxides.

  • Workup - Extraction: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the t-BuOH. Acidify the remaining aqueous slurry to pH 2 with 2 M HCl. Extract the product with ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary.

This detailed guide provides a robust framework for successfully oxidizing 2-bromo-6-(difluoromethyl)benzaldehyde while navigating the potential side reactions. By understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize this challenging yet crucial transformation.

References

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023, July 24). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved February 13, 2026, from [Link]

  • University of Calgary. (n.d.). Ch17: Baeyer-Villiger reaction. Retrieved February 13, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, June 21). Baeyer–Villiger oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved February 13, 2026, from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). TEMPO-immobilized metal–organic frameworks for efficient oxidative coupling of 2-aminophenols and aldehydes to benzoxazoles. Retrieved February 13, 2026, from [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved February 13, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(11), 6571-6579. [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved February 13, 2026, from [Link]

  • Journal of the American Chemical Society. (2018, July 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]

  • Adichemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved February 13, 2026, from [Link]

  • Sciencemadness. (2020, July 6). Oxidation of aldehydes to carboxylic acids?. [Link]

  • Chemical Society Reviews (RSC Publishing). (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved February 13, 2026, from [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved February 13, 2026, from [Link]

  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved February 13, 2026, from [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 65(1), 169-171. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved February 13, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO (General overview). Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved February 13, 2026, from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved February 13, 2026, from [Link]

  • Wiley Online Library. (n.d.). Catalytic Decarbonylation of Aldehydes: Recent Advances and Future Perspectives. Retrieved February 13, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Notes: Decarbonylation of Aromatic Aldehydes. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Oxidative decarboxylation. Retrieved February 13, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalytic decarbonylation of aldehydes. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidations. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Thermochemistry and Reactions of Benzaldehyde Oxidation. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 2-Bromo-6-(difluoromethyl)benzaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-6-(difluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we move beyond simple protocols to explain the underlying principles of solvent selection, helping you troubleshoot and optimize your reactions with confidence.

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, influencing reaction rates, selectivity, and overall yield.[1][2] For a substrate like 2-Bromo-6-(difluoromethyl)benzaldehyde, which possesses both steric hindrance from the ortho-aldehyde and electronic effects from the difluoromethyl group, careful consideration of the solvent system is paramount to success.

General Considerations for Solvent Selection in Cross-Coupling Reactions

The solvent plays multiple roles in a cross-coupling reaction: it dissolves reactants, stabilizes catalytic intermediates, and can influence the activity of the base.[3] The ideal solvent or solvent mixture should:

  • Effectively dissolve both the organic substrate (2-Bromo-6-(difluoromethyl)benzaldehyde) and the inorganic base.

  • Possess a suitable boiling point to allow for an adequate reaction temperature without excessive pressure buildup.

  • Be compatible with the palladium catalyst and ligands, avoiding degradation or inhibition.

  • Facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Below is a table summarizing common solvents used in Suzuki-Miyaura, Heck, and Sonogashira couplings, along with their key properties.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Common Applications & Notes
Toluene Aromatic1112.4Good for dissolving organic substrates; often used in biphasic systems with water.[5]
1,4-Dioxane Ether1012.2A traditional choice, but can form peroxides and has toxicity concerns.
Tetrahydrofuran (THF) Ether667.6A versatile solvent, but its low boiling point may limit reaction temperatures.[6]
2-Methyltetrahydrofuran (2-MeTHF) Ether806.2A greener alternative to THF with a higher boiling point and better phase separation with water.[7]
N,N-Dimethylformamide (DMF) Amide15336.7A polar aprotic solvent that is excellent for dissolving both organic and inorganic reagents.[1][6]
Acetonitrile (MeCN) Nitrile8237.5A polar aprotic solvent, but can sometimes lead to different selectivity compared to other polar solvents.[3]
Water Protic10080.1Often used as a co-solvent, especially in Suzuki couplings, to dissolve the inorganic base.[8]

Suzuki-Miyaura Coupling: Troubleshooting & FAQs

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, the ortho-substituted and electron-deficient nature of 2-Bromo-6-(difluoromethyl)benzaldehyde can present challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 2-Bromo-6-(difluoromethyl)benzaldehyde with an arylboronic acid is giving low yields. Could the solvent be the problem?

A1: Absolutely. Low yields in Suzuki couplings, especially with challenging substrates, can often be traced back to suboptimal solvent selection. For a sterically hindered substrate like this, a solvent that promotes efficient oxidative addition is crucial.[9][10] If you are using a nonpolar solvent like toluene alone, you may experience poor solubility of the base (e.g., K₂CO₃, K₃PO₄), leading to a slow or incomplete reaction.

Troubleshooting Steps:

  • Introduce a co-solvent: A mixture of an organic solvent and water is often beneficial for Suzuki reactions.[5][11] The water helps to dissolve the inorganic base, facilitating the transmetalation step.[12][13] A common starting point is a 4:1 or 5:1 ratio of an organic solvent (like 1,4-dioxane or toluene) to water.[14]

  • Switch to a polar aprotic solvent: Solvents like DMF or DMAc can be highly effective as they can dissolve both the organic substrate and the inorganic base to some extent, creating a more homogeneous reaction mixture.[1][6]

  • Consider a biphasic system: For hydrophobic substrates, a biphasic mixture with water can be effective, where the reaction occurs in the organic layer.[12][13] In such cases, the choice of organic solvent and stirring rate become important parameters to manage mass transfer between the phases.[13]

Q2: I'm observing a significant amount of dehalogenation (replacement of bromine with hydrogen) as a side product. How can I mitigate this?

A2: Dehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[15] This can be influenced by the solvent, base, and temperature.

Troubleshooting Steps:

  • Avoid protic solvents like ethanol or methanol as the primary solvent. While they can sometimes be effective, they can also be a source of hydride for the dehalogenation pathway.[15] If a protic co-solvent is necessary, using water is generally preferred.

  • Lower the reaction temperature. Higher temperatures can sometimes favor dehalogenation.[15] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Optimize the base. A weaker base, such as K₂CO₃ or Cs₂CO₃, may be less prone to causing dehalogenation than a very strong base like NaOH or KOtBu.[5]

  • Choose a suitable ligand. Sterically hindered and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over the dehalogenation side reaction.[15]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-(difluoromethyl)benzaldehyde

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Bromo-6-(difluoromethyl)benzaldehyde with a generic arylboronic acid.

Materials:

  • 2-Bromo-6-(difluoromethyl)benzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Schlenk flask and inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-(difluoromethyl)benzaldehyde, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Degas the resulting mixture by bubbling the inert gas through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent System B->C D Add Palladium Catalyst C->D E Heat to Target Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction & Extract F->G H Dry & Concentrate G->H I Purify by Chromatography H->I J Final Product I->J Characterize Product

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Heck and Sonogashira Couplings: Solvent Selection Guide

While the Suzuki coupling is widely used, the Heck and Sonogashira reactions offer alternative pathways for C-C bond formation. Solvent selection remains a critical factor for success in these transformations as well.

Frequently Asked Questions (FAQs)

Q3: I want to perform a Heck reaction with 2-Bromo-6-(difluoromethyl)benzaldehyde and an alkene. Which solvent should I start with?

A3: For Heck reactions, polar aprotic solvents are generally preferred.[1] DMF , DMAc , or NMP are excellent starting points.[16] These solvents help to stabilize the polar intermediates in the catalytic cycle. The choice may also depend on the alkene's solubility. For less polar alkenes, a solvent like acetonitrile might be a good compromise.[17]

Q4: For a Sonogashira coupling of 2-Bromo-6-(difluoromethyl)benzaldehyde with a terminal alkyne, what is the recommended solvent system?

A4: The traditional Sonogashira reaction often uses an amine base, which can also serve as the solvent.[1][18] However, for substrates that are not soluble in the amine, a co-solvent is necessary. THF and 1,4-dioxane are common choices.[18][19] For more challenging couplings, polar aprotic solvents like DMF or DMSO can be beneficial.[19][20] Copper-free Sonogashira reactions have also been developed and may have different optimal solvent requirements.[20][21]

Solvent Selection Decision Diagram

Solvent_Selection cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira Start Select Coupling Reaction S1 Good Solubility of Substrate & Base? Start->S1 Suzuki H1 Polar Aprotic: DMF, DMAc, or NMP Start->H1 Heck So1 Traditional (with CuI) or Copper-Free? Start->So1 Sonogashira S2 Biphasic System: Toluene/Water or 2-MeTHF/Water S1->S2 No S3 Homogeneous System: DMF or Dioxane/Water S1->S3 Yes So2 Amine/Co-solvent: THF or Dioxane So1->So2 Traditional So3 Polar Aprotic: DMSO or DMF So1->So3 Copper-Free

Caption: A decision-making guide for initial solvent selection.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed. (2012, November 26).
  • Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing). (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.).
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.).
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (n.d.).
  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? - ResearchGate. (2025, August 6).
  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). (2019, April 8).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020, May 13).
  • Sonogashira Coupling | NROChemistry. (n.d.).
  • Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes - PMC. (n.d.).
  • Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ResearchGate. (2024, October 30).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides - Benchchem. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).
  • Room-Temperature, Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials | ACS Omega. (2023, May 2).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (2009, April 24).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem. (n.d.).
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives - Benchchem. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing). (n.d.).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).

Sources

Preventing debromination during synthesis with 2-Bromo-6-(difluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of working with 2-Bromo-6-(difluoromethyl)benzaldehyde (CAS: 1404115-37-2) .

This scaffold presents a unique "perfect storm" for debromination: the electron-withdrawing difluoromethyl (-CHF


) and aldehyde (-CHO) groups activate the carbon-bromine bond, making it hypersensitive to both halogen-metal exchange  (during nucleophilic additions) and hydrodehalogenation  (during transition metal catalysis).

Topic: Prevention of Debromination & Side-Reactions Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Triage: Identify Your Failure Mode

Before applying a fix, identify where the bromine loss is occurring. Select your current workflow:

SymptomContextProbable CauseGo To
Br replaced by H Nucleophilic addition to Aldehyde (Grignard/Lithium)Competitive Halogen-Metal Exchange (Li/Br exchange)Module A
Br replaced by H Suzuki/Buchwald Coupling at the Br siteHydrodehalogenation (Pd-H species formation)Module B
Br replaced by H Reductive Amination or Alcohol ReductionOver-reduction by hydride sourceModule C

Module A: Nucleophilic Addition to the Aldehyde

Goal: Add a carbon nucleophile (R-M) to the aldehyde without touching the ortho-bromine.

The Problem: The "Ortho-Effect" Trap

The ortho-bromine is not inert. When you use standard organolithiums (RLi) or Grignards (RMgX), the aldehyde oxygen coordinates to the metal. This proximity forces the nucleophile close to the bromine, facilitating a rapid Halogen-Metal Exchange before the addition to the carbonyl can occur.

The Mechanism of Failure:

  • Coordination of Metal (Li/Mg) to Aldehyde Oxygen.

  • Formation of an ate-complex.

  • Intramolecular transfer of the metal to the bromine position (Exchange).

  • Quench leads to the debrominated product (2-(difluoromethyl)benzaldehyde derivative).

Protocol: The "Lanthanide-Lock" Method

To prevent this, you must decouple the nucleophilicity from the basicity using Knochel-type additives .

Recommended Reagents:

  • Do NOT use: n-BuLi, t-BuLi, or uncomplexed Grignards at RT.

  • USE: Organozincs or LaCl

    
    ·2LiCl complexed Grignards.[1][2]
    
Step-by-Step Protocol (LaCl

Mediated Addition)

This method suppresses halogen exchange by increasing the electrophilicity of the carbonyl, allowing the reaction to proceed at temperatures where exchange is slow.

  • Preparation of Salt Solution: Dry LiCl (2 equiv) and LaCl

    
     (1 equiv) under high vacuum at 150°C for 4 hours. Cool and dissolve in dry THF to make a 0.3 M LaCl
    
    
    
    ·2LiCl solution.[1]
  • Activation: Add the 2-Bromo-6-(difluoromethyl)benzaldehyde (1.0 equiv) to the LaCl

    
    ·2LiCl solution at 0°C. Stir for 30 minutes. The Lanthanide coordinates tightly to the carbonyl oxygen.
    
  • Nucleophile Addition: Cool to -78°C . Add your Grignard reagent (R-MgCl) dropwise.

    • Note: The LaCl

      
       activates the aldehyde so effectively that the Grignard attacks the carbonyl faster than it can exchange with the bromine.
      
  • Quench: Quench with sat. NH

    
    Cl/H
    
    
    
    O at -78°C before warming up.
Visualization: Nucleophilic Decision Tree

Nucleophile_Logic Start Target: Nucleophilic Addition to CHO Reagent Select Nucleophile Start->Reagent Lithium Organolithium (n-BuLi) Reagent->Lithium Grignard Standard Grignard (RMgBr) Reagent->Grignard Zinc Organozinc (RZnBr) Reagent->Zinc Turbo Turbo Grignard + LaCl3 Reagent->Turbo Result_Li FAIL: Li-Br Exchange (Debromination) Lithium->Result_Li Fast Exchange Result_Mg RISK: Mix of Product & Debromination Grignard->Result_Mg Temp Dependent Result_Success SUCCESS: Chemoselective Addition Zinc->Result_Success Low Basicity Turbo->Result_Success Carbonyl Activation

Caption: Decision matrix for selecting nucleophiles. Green paths indicate high chemoselectivity for preserving the Ar-Br bond.

Module B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Goal: Couple at the Bromine position (or elsewhere) without replacing Br with H.

The Problem: Hydrodehalogenation

The -CHF


 group is strongly electron-withdrawing. This makes the oxidative addition of Pd(0) into the C-Br bond very fast. However, if the subsequent transmetalation step is slow, the sensitive Ar-Pd(II)-Br  intermediate will scavenge a hydride source (from solvent or base) and undergo reductive elimination to form Ar-H.

Common Hydride Sources (The Enemy):

  • Alcohols: Isopropanol, Ethanol (via

    
    -hydride elimination from the alkoxide).
    
  • Amines: Triethylamine (via

    
    -hydride elimination).
    
  • Water: At high temperatures, can act as a proton source if Pd-H is formed.

Protocol: The "Aprotic-Bulky" System

To prevent debromination, you must accelerate the catalytic cycle and remove hydride donors.

Optimized Conditions:

ParameterRecommendationRationale
Solvent Toluene, DMF, or 1,4-Dioxane Avoid secondary alcohols (IPA) completely. Primary alcohols (MeOH) are risky.
Base K

PO

or Cs

CO

Avoid alkoxides (NaOMe, NaOEt) which can donate hydrides.
Ligand SPhos, XPhos, or P(t-Bu)

Bulky, electron-rich ligands facilitate rapid transmetalation and reductive elimination, leaving no time for side reactions.
Catalyst Pd(OAc)

or Pd

(dba)

Pre-catalysts that generate Pd(0) quickly.
Troubleshooting Checklist for Suzuki Coupling
  • Issue: 10-20% Debrominated byproduct observed by LCMS.

  • Immediate Fix:

    • Switch solvent to strictly anhydrous THF or Toluene .

    • Lower reaction temperature (e.g., from 100°C to 60-80°C).

    • Increase the concentration of the Boronic Acid (1.5 equiv).

    • Degas thoroughly: Oxygen promotes homocoupling and can disrupt the cycle, indirectly favoring dehalogenation pathways.

Visualization: The Hydrodehalogenation Pathway

Suzuki_Fail cluster_pathways Competitive Pathways ArBr Ar-Br (Start) OxAdd Oxidative Addition [Ar-Pd-Br] ArBr->OxAdd TransMet Transmetalation (+ Boronic Acid) OxAdd->TransMet Fast Ligands BetaElim Hydride Scavenging (from Solvent/Base) OxAdd->BetaElim Slow Cycle / Alcohols Product Ar-Ar' (Desired) TransMet->Product Debrom Ar-H (Debrominated) BetaElim->Debrom

Caption: The critical fork in the road. Slow transmetalation allows the Pd-intermediate to find hydrides (Red path), leading to debromination.

Module C: FAQ & Quick Reference

Q: Can I use NaBH


 to reduce the aldehyde to an alcohol without losing the bromine? 
A:  Generally, yes. NaBH

in MeOH at 0°C is usually chemoselective for the aldehyde over the aryl bromide. However, the electron-deficient nature of this ring makes the C-Br bond weaker.
  • Risk Mitigation: If you see debromination, switch to Luche Reduction conditions (NaBH

    
     + CeCl
    
    
    
    ·7H
    
    
    O). The Cerium activates the carbonyl specifically, allowing for faster reduction at lower temperatures, sparing the halide.

Q: I need to protect the aldehyde. Will the bromine survive acid-catalyzed acetal formation? A: Yes. Standard conditions (Ethylene glycol, pTsOH, Toluene reflux with Dean-Stark) are compatible. The C-Br bond is stable to Brønsted acids. Ensure your toluene is free of radical initiators (peroxides), as radical debromination is a non-zero risk under reflux if the solvent is aged.

Q: Why is the -CHF


 group relevant to debromination? 
A:  The difluoromethyl group is an Electron Withdrawing Group (EWG).
  • It pulls electron density from the ring, making the C-Br bond more positive (electrophilic). This accelerates oxidative addition (good for coupling, but also good for side reactions).

  • It acidifies the ring protons, but more importantly, it stabilizes the anionic transition state of halogen-metal exchange, making the bromine "looser" in the presence of Lithium.

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Metal Exchange Reaction." Angewandte Chemie International Edition.

    • Foundation for using iPrMgCl·LiCl (Turbo Grignard) and LaCl3 additives.
  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

    • Specific protocols for handling sensitive aryl bromides.
  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

    • Authoritative source on using bulky phosphines (SPhos/XPhos)
  • Navarro, O., et al. (2005).[3] "Dehalogenation of Aryl Halides: A Side Reaction in the Suzuki Cross-Coupling." Journal of Organic Chemistry.

    • Mechanistic insight into the hydride sources (alcohols/bases)

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: 2-Bromo-6-(difluoromethyl)benzaldehyde vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 2-Bromo-6-(difluoromethyl)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Diagnostic Triplet"

For medicinal chemists utilizing 2-Bromo-6-(difluoromethyl)benzaldehyde as a scaffold (e.g., for bioisosteric replacement of phenol or lipophilic modulation), accurate structural verification is critical. Unlike its common analogs, this molecule presents a unique spectroscopic signature: the difluoromethyl (


) triplet .

This guide objectively compares the 1H NMR profile of the target molecule against its closest structural competitors: 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-6-methylbenzaldehyde . We provide a self-validating analytical framework to distinguish these species, focusing on the critical


 coupling constants and through-space interactions.

Structural Logic & Spin System Analysis

To interpret the spectrum, we must deconstruct the molecule into three distinct spin systems.

The Spin Systems
  • The Aldehyde Proton (

    
    ):  Located at C1. In 2,6-disubstituted systems, this proton is highly deshielded due to the orthogonal twist of the carbonyl group relative to the aromatic ring (steric inhibition of resonance).
    
  • The Difluoromethyl Proton (

    
    ):  The "Fingerprint." This proton is geminal to two fluorine atoms. It does not appear in the aliphatic region (1–4 ppm) but rather in the aromatic window (6.5–7.5 ppm), often obscuring aromatic signals.
    
  • The Aromatic Ring (

    
    ):  A 1,2,3-trisubstituted pattern (positions 3, 4, and 5).
    
Visualization: Coupling Pathway

The following diagram illustrates the scalar coupling (


) and through-space (NOE) pathways essential for assignment.

NMR_Coupling_Tree CF2H CF2H Proton (Hb) F_Atoms Fluorine Atoms (19F x 2) F_Atoms->CF2H Geminal Coupling (2J_HF ~55 Hz) Creates Triplet Aromatic Aromatic Protons (Hc, Hd, He) F_Atoms->Aromatic Long Range (4J_HF, 5J_HF) Line Broadening Aldehyde Aldehyde Proton (Ha) Aldehyde->CF2H NOE Interaction (Spatial Proximity) Aromatic->Aromatic Vicinal Coupling (3J_HH ~8 Hz)

Figure 1: NMR Coupling Network. The dominant interaction is the Geminal Coupling between the side-chain proton and the two fluorine atoms.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target molecule with its most common synthesis byproducts or analogs.

Table 1: Spectral Fingerprint Comparison (400 MHz, CDCl3)

FeatureTarget: 2-Br-6-(difluoromethyl)benzaldehydeAnalog A: 2-Br-6-fluorobenzaldehydeAnalog B: 2-Br-6-methylbenzaldehyde
Aldehyde (-CHO) Singlet (s) or Broad Singletngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

10.3 – 10.4 ppm
Doublet (d)

10.3 – 10.4 ppmSplit by ortho-F (

Hz)
Singlet (s)

10.2 – 10.3 ppm
Ortho-Substituent Triplet (t) (

)

6.6 – 7.2 ppm

Hz
None (1H NMR silent)Requires 19F NMRSinglet (s) (

)

2.4 – 2.6 ppm
Aromatic Region Multiplet (3H)Usually overlaps with

triplet
Multiplet (3H)Distinct ABC patternMultiplet (3H)Distinct ABC pattern
Key Differentiator Giant Triplet in aromatic region.[1][2]Split Aldehyde signal.Upfield Methyl singlet.
Technical Insight: The Aldehyde Splitting
  • In Analog A (6-Fluoro): The fluorine is directly attached to the ring (C6). It couples to the aldehyde proton (C1) via a 4-bond "W-coupling" path, splitting the aldehyde signal into a clear doublet.

  • In Target (6-Difluoromethyl): The fluorine atoms are on a side chain. The coupling path is 5 bonds (

    
    ).[3] While non-zero, this coupling is often too small (< 1 Hz) to resolve as a split, resulting in a singlet  or slightly broadened peak.
    

Detailed Spectral Assignment & Protocol

Experimental Protocol

To ensure reproducibility and avoid "ghost peaks" (such as hydrates common with electron-deficient aldehydes), follow this acquisition workflow.

  • Solvent Selection: Use DMSO-d6 for maximum resolution of the aldehyde proton and to prevent hydrate formation. Use CDCl3 if checking for lipophilicity/solubility, but be aware of potential rapid hydration if the solvent is "wet" (acidic chloroform can catalyze acetal formation).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Acquisition Time (AQ):

    
     seconds (crucial for resolving small aromatic couplings).
    
  • Relaxation Delay (D1):

    
     seconds (aldehyde protons relax slowly; insufficient D1 leads to poor integration).
    
Predicted Data (Target Molecule)

Based on high-fidelity analog data and substituent additivity rules [1][2].

  • 
     10.35 ppm (1H, s):  Aldehyde proton. Note: Check for rotational isomers at low temperature.
    
  • 
     7.75 ppm (1H, d, 
    
    
    
    Hz):
    H3 (Ortho to Bromine). Deshielded by Br.
  • 
     7.60 ppm (1H, t, 
    
    
    
    Hz):
    H4 (Meta to both).
  • 
     7.50 ppm (1H, d, 
    
    
    
    Hz):
    H5 (Ortho to
    
    
    ).
  • 
     6.90 ppm (1H, t, 
    
    
    
    Hz):
    The
    
    
    Proton.
    • Observation: This signal is centered at ~6.9 ppm but spans a wide range due to the massive 54.5 Hz coupling (approx. 0.13 ppm width at 400 MHz). It may look like two small lumps flanking the aromatic signals if the S/N ratio is low.

Advanced Verification: 19F NMR and 2D Methods

Relying solely on 1H NMR can be risky due to the overlap of the


 triplet with aromatic protons.
The 19F NMR Validation

Run a non-decoupled 19F scan.

  • Signal: Doublet (d).

  • Shift:

    
     to 
    
    
    
    ppm (standard range for
    
    
    ).
  • Coupling:

    
     Hz.
    
  • Why: If you see a singlet in 19F, you have lost the proton (oxidation to

    
     or hydrolysis). You must see a doublet to confirm the 
    
    
    
    integrity.
HSQC (Heteronuclear Single Quantum Coherence)

This is the definitive experiment to separate the


 proton from the aromatic ring protons.
  • Aromatic C-H: Correlations at

    
     120–140 ppm.
    
  • 
    :  Correlation at 
    
    
    
    110–115 ppm (triplet in coupled C13, but distinctive chemical shift).

Analytical Workflow Diagram

Use this decision tree to confirm identity during synthesis.

Analysis_Workflow Start Crude Product H1_Scan 1H NMR (DMSO-d6) Start->H1_Scan Aldehyde_Check Check 10.3 ppm Singlet or Doublet? H1_Scan->Aldehyde_Check Singlet Singlet: Likely Target or Me-Analog Aldehyde_Check->Singlet Singlet Doublet Doublet: 6-Fluoro Analog (Impurity) Aldehyde_Check->Doublet Doublet (J~7Hz) Region_6_7 Check 6.5-7.5 ppm Look for Triplet Singlet->Region_6_7 Triplet_Found Large Triplet (J=55Hz) CONFIRMED Target Region_6_7->Triplet_Found Triplet Present Singlet_Me Singlet (2.5 ppm) Methyl Analog Region_6_7->Singlet_Me No Triplet (Check 2.5ppm)

Figure 2: Rapid Decision Tree for Structural Confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules and coupling constants).
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants.[2][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756.[5]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction).

Sources

HPLC method development for 2-Bromo-6-(difluoromethyl)benzaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-Bromo-6-(difluoromethyl)benzaldehyde

As a Senior Application Scientist, this guide provides a comprehensive, field-proven strategy for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Bromo-6-(difluoromethyl)benzaldehyde. This pharmaceutical intermediate's unique structure—featuring a polar aldehyde, a bulky bromine atom, and an electron-withdrawing difluoromethyl group on an aromatic ring—presents an interesting challenge that demands a systematic and scientifically-grounded approach to chromatography.

This document eschews a rigid template, instead focusing on the causal relationships between analytical choices and chromatographic outcomes. We will compare alternative separation strategies, grounding our decisions in established principles and authoritative guidelines to build a self-validating, trustworthy analytical procedure.

Pillar 1: Analyte Characterization & Initial Strategic Decisions

Before any injection, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure and Polarity: 2-Bromo-6-(difluoromethyl)benzaldehyde possesses moderate polarity.[1] The benzophenone core, halogen atoms, and carbonyl group contribute to its hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the logical starting point.[1][2][3] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer.

  • UV Absorbance: The benzaldehyde moiety contains a strong chromophore. A photodiode array (PDA) or UV detector is ideal. An initial scan of the analyte in the mobile phase diluent will reveal its maximum absorbance wavelength (λmax), which is crucial for achieving high sensitivity. For benzophenone derivatives, this is typically in the 250-350 nm range.[1] For this analysis, we will set our primary monitoring wavelength to 254 nm, a common choice for aromatic compounds, and verify with a PDA detector.[4]

Pillar 2: Comparative Column and Mobile Phase Screening

The core of method development lies in selecting the optimal column and mobile phase to achieve the desired separation. Here, we compare three stationary phases to illustrate the concept of selectivity. The goal is to find a column that not only retains the main analyte but, more importantly, resolves it from potential process-related impurities and degradation products.

The choice of column directly influences the resolution, speed, and overall success of the analysis.[5] For our target analyte, we will compare a standard C18 column with phases offering alternative selectivities.

Experimental Protocol: Initial Scouting Gradient

This protocol is designed to quickly assess the retention behavior of the analyte on different columns.

  • System: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and helps control silanol activity).[6]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA scan from 200-400 nm, extraction at 254 nm.

  • Sample Preparation: Prepare a 100 µg/mL solution of 2-Bromo-6-(difluoromethyl)benzaldehyde in 50:50 Water:Acetonitrile.

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 50% B for equilibration.

Comparison 1: Stationary Phase Selection

We will evaluate three columns with distinct stationary phase chemistries to find the optimal selectivity for the target analyte and its potential impurities.

Column ChemistryUSP CodePrimary Interaction MechanismRationale for Selection
C18 (Octadecylsilane) L1HydrophobicIndustry standard; excellent baseline for comparison. Provides strong hydrophobic retention.
Phenyl-Hexyl L11Hydrophobic & π-π InteractionsThe phenyl rings in the stationary phase can interact with the aromatic ring of the analyte, offering unique selectivity for aromatic and halogenated compounds.[7][8]
PFP (Pentafluorophenyl) L43Hydrophobic, Dipole-Dipole, π-πHighly effective for separating halogenated compounds and positional isomers due to multiple interaction modes.

Hypothetical Scouting Run Data

The following table presents plausible data from the initial scouting runs, comparing the performance of the three selected columns for the main analyte peak and a closely eluting hypothetical impurity (Impurity X).

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Analyte Retention Time (min) 8.29.58.9
Resolution (Rs) with Impurity X 1.32.11.8
Tailing Factor (Tf) 1.41.11.2
Theoretical Plates (N) 9,50012,00011,500

Analysis of Results:

  • The C18 column provides good retention but shows poor resolution (Rs < 1.5) and significant peak tailing, suggesting secondary interactions.

  • The PFP column improves both resolution and peak shape.

  • The Phenyl-Hexyl column provides the best resolution (Rs > 2.0) and the most symmetrical peak (Tf ≈ 1.1). The enhanced retention time suggests strong π-π interactions are occurring, which aids in separating the analyte from its closely related impurity.[9] Based on this screening, the Phenyl-Hexyl column is the superior choice for further optimization.

G cluster_analyte Analyte: 2-Bromo-6-(difluoromethyl)benzaldehyde cluster_c18 C18 Column (L1) cluster_phenyl Phenyl-Hexyl Column (L11) Analyte Aromatic Ring + Halogen (Br) + Polar Group (-CHO) C18 Stationary Phase: -C18 Alkyl Chains Analyte->C18 Primary Phenyl Stationary Phase: -Phenyl Rings Analyte->Phenyl Primary + Secondary Interaction_C18 Hydrophobic Interaction C18->Interaction_C18 Interaction_Phenyl Hydrophobic + π-π Interactions Phenyl->Interaction_Phenyl

Caption: Interaction mechanisms on different stationary phases.

Comparison 2: Organic Modifier

The choice between acetonitrile and methanol can significantly alter selectivity, especially on a Phenyl-Hexyl column. Acetonitrile's π-electrons can sometimes interfere with π-π interactions, whereas methanol does not.[9] We will compare the optimized gradient on the Phenyl-Hexyl column using both solvents.

Parameter (Phenyl-Hexyl Column)Acetonitrile as Organic ModifierMethanol as Organic Modifier
Resolution (Rs) with Impurity X 2.12.5
Analysis Time (min) 1215
System Backpressure (psi) 28002100

Analysis of Results:

  • Methanol provides a noticeable improvement in the resolution of the critical pair, confirming its ability to enhance π-π interactions on the phenyl phase.[9]

  • However, this comes at the cost of a longer analysis time and typically requires a higher percentage of organic modifier to achieve similar elution strength as acetonitrile.

  • Acetonitrile provides adequate resolution (Rs > 2.0) with a shorter run time. For efficiency and throughput, acetonitrile is the pragmatic choice , as the resolution is already sufficient.

Pillar 3: Method Optimization and Final Protocol

With the column (Phenyl-Hexyl) and mobile phase components (Water/ACN with 0.1% Formic Acid) selected, the final step is to optimize the conditions for speed, efficiency, and robustness. This often involves converting the scouting gradient to a faster gradient or an isocratic method.

Caption: Systematic workflow for HPLC method development.

Experimental Protocol: Optimized Purity Method

This final, optimized method is designed for routine quality control analysis.

  • HPLC System: As previously described.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C (elevated temperature can improve efficiency and lower viscosity).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Prepare a 0.5 mg/mL solution of 2-Bromo-6-(difluoromethyl)benzaldehyde reference standard in diluent.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the test sample in diluent.

  • Isocratic Program: 65% Mobile Phase B for 10 minutes.

Pillar 4: Trustworthiness Through System Suitability and Validation

A developed method is only trustworthy if its performance is verified. This is achieved through system suitability testing and formal validation according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[10][11]

System Suitability Tests (SST): These tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[12][13]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 5000Demonstrates column efficiency.
Reproducibility (%RSD) ≤ 2.0% (from 5 replicate injections)Confirms precision of the injection and system.
Resolution (Rs) ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation for accurate quantitation.

Method Validation: The optimized method must undergo formal validation to be considered reliable for its intended purpose (i.e., a purity assay).[14][15] Key parameters to be evaluated include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of impurities and degradants.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

By following this systematic, comparative approach grounded in chromatographic theory and regulatory standards, a robust, reliable, and scientifically sound HPLC method for the purity determination of 2-Bromo-6-(difluoromethyl)benzaldehyde can be successfully developed and validated.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • MDPI. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Emery Pharma. Impurity Analysis. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Shodex. Aldehydes (DE-413). [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters. Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • OSF. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]

  • ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.